Piperidine-4-carbothioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
piperidine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBYAWHAIZPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112401-09-9 | |
| Record name | Piperidine-4-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Piperidine-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine-4-carbothioamide, a heterocyclic compound featuring a piperidine ring and a thioamide functional group, stands as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework serves as a versatile scaffold for the development of novel therapeutic agents, demonstrating potential across a spectrum of biological targets. This technical guide provides a comprehensive exploration of the chemical properties and structural intricacies of this compound. We will delve into its synthesis, spectroscopic signature, physicochemical characteristics, and reactivity profile. This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of piperidine-based pharmaceuticals.
Introduction: The Significance of the this compound Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and its ability to confer three-dimensional complexity. The introduction of a carbothioamide group at the 4-position of the piperidine ring imparts unique chemical characteristics, influencing its reactivity, hydrogen bonding capabilities, and potential for coordination with biological macromolecules.
This compound serves as a crucial intermediate in the synthesis of more complex molecules, notably thiazole derivatives through the Hantzsch thiazole synthesis. Furthermore, the structural analogy to piperidine-4-carboxamide, a class of compounds known to exhibit potent biological activities, including the inhibition of mycobacterial DNA gyrase, underscores the therapeutic potential of its thioamide counterpart. This guide aims to provide a detailed understanding of the fundamental chemical and structural properties of this compound, thereby facilitating its application in drug design and development.
Molecular Structure and Spectroscopic Characterization
The molecular formula of this compound is C₆H₁₂N₂S, with a molecular weight of 144.24 g/mol .
Caption: 2D Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound and its hydrochloride salt in DMSO-d₆.
Table 1: ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=S | - | 212.1 |
| CH (C4) | 2.50 (m) | 50.2 |
| CH₂ (C2, C6) | 2.94 (m), 2.43 (m) | 45.5 |
| CH₂ (C3, C5) | 1.58 (m) | 32.2 |
| NH | 2.30 (bs) | - |
| NH₂ | 9.31 (bs), 9.04 (bs) | - |
Table 2: ¹H and ¹³C NMR Data for this compound Hydrochloride
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=S | - | 209.8 |
| CH (C4) | 2.81 (m) | 45.7 |
| CH₂ (C2, C6) | 3.28 (m), 2.81 (m) | 42.5 |
| CH₂ (C3, C5) | 1.93 (m), 1.82 (m) | 28.2 |
| NH₂⁺ | 9.03 (bs), 3.40 (bs) | - |
| NH₂ | 9.49 (s), 9.37 (s) | - |
The downfield shift of the piperidine ring protons and carbons in the hydrochloride salt compared to the free base is consistent with the protonation of the piperidine nitrogen, which deshields the adjacent nuclei. The broad singlets observed for the NH and NH₂ protons are characteristic and are due to quadrupole broadening and exchange with the solvent.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (piperidine) | Stretching | 3300-3500 (weak) |
| N-H (thioamide) | Stretching | 3100-3300 (medium, broad) |
| C-H (alkane) | Stretching | 2850-2960 (strong) |
| C=S (thioamide) | Stretching | 1020-1250 (strong) |
| C-N (thioamide) | Stretching | 1250-1350 (medium) |
The presence of a strong absorption band in the 1020-1250 cm⁻¹ region would be a key indicator of the C=S bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 144. The fragmentation pattern would likely involve the loss of the thioamide group or cleavage of the piperidine ring.
Crystal Structure
To date, a publicly available crystal structure for this compound has not been reported. However, analysis of crystal structures of related piperidine derivatives reveals that the piperidine ring typically adopts a chair conformation to minimize steric strain. It is highly probable that this compound also exists in a chair conformation, with the carbothioamide group occupying an equatorial position to reduce 1,3-diaxial interactions. X-ray crystallography of synthesized this compound would be a crucial experiment to definitively determine its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. While extensive experimental data for this compound is limited, some key parameters can be predicted or inferred from related compounds.
Table 4: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂S | PubChem |
| Molecular Weight | 144.24 g/mol | PubChem |
| XlogP | -0.2 | PubChem (Predicted) |
| Topological Polar Surface Area | 70.1 Ų | PubChem (Predicted) |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| pKa | Not Reported | - |
| Solubility | Not Reported | - |
The negative XlogP value suggests that this compound is a relatively polar molecule, which is consistent with the presence of the amine and thioamide functional groups. The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties. A TPSA of 70.1 Ų suggests that the molecule may have moderate cell permeability.
Synthesis and Reactivity
The primary synthetic route to this compound involves the reaction of 4-cyanopiperidine with a source of sulfur.
Synthesis from 4-Cyanopiperidine
A common and efficient method for the synthesis of this compound is the reaction of 4-cyanopiperidine with hydrogen sulfide. This reaction is typically carried out in a suitable solvent, such as an alcohol, and may be facilitated by the presence of a base. A patented process describes the preparation of the hydrochloride salt by reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of a base.
Caption: Synthesis of this compound
An alternative approach for the synthesis of thioamides from their corresponding amides is the use of thionating agents such as Lawesson's reagent. This method could potentially be applied to convert piperidine-4-carboxamide to this compound.
Reactivity
The chemical reactivity of this compound is dictated by the functional groups present: the secondary amine of the piperidine ring and the primary thioamide.
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N-Alkylation and N-Acylation: The piperidine nitrogen is nucleophilic and can readily undergo alkylation and acylation reactions to introduce substituents at the N1 position. This provides a straightforward method for generating a library of derivatives for structure-activity relationship (SAR) studies.
-
Thioamide Reactivity: The thioamide group is a versatile functional handle. The sulfur atom is nucleophilic and can react with electrophiles. The thioamide can also participate in various cyclization reactions.
-
Hantzsch Thiazole Synthesis: A key reaction of this compound is its use in the Hantzsch thiazole synthesis. In this reaction, the thioamide is condensed with an α-halocarbonyl compound to form a thiazole ring, a common scaffold in many biologically active molecules.
Caption: Hantzsch Thiazole Synthesis
Experimental Protocols
General Synthesis of this compound
Protocol:
-
In a sealed reaction vessel, dissolve 4-cyanopiperidine in a suitable solvent such as methanol or ethanol.
-
Add a base, for example, a catalytic amount of an amine base like di-n-butylamine.
-
Introduce hydrogen sulfide gas into the reaction mixture. The reaction is typically carried out under pressure.
-
Heat the reaction mixture and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation by adding a non-solvent or by concentrating the reaction mixture followed by crystallization.
-
The crude product can be purified by recrystallization or column chromatography.
Note: This is a general procedure, and specific reaction conditions such as temperature, pressure, reaction time, and the choice of base and solvent may need to be optimized.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its synthesis is well-established, and its reactivity, particularly in the formation of thiazole derivatives, offers a pathway to a diverse range of complex molecules. While a comprehensive experimental characterization of its physicochemical properties and a definitive crystal structure are still needed, the available data and predictive models provide a solid foundation for its use in drug discovery programs. The structural similarity to biologically active piperidine-4-carboxamides suggests that this compound and its derivatives are promising candidates for screening against various biological targets, particularly in the areas of infectious diseases and oncology. Future research should focus on a more detailed experimental investigation of its properties and the exploration of its derivatization to build extensive libraries for biological screening.
Mechanism of Action of Piperidine-4-Carbothioamide Compounds
An In-Depth Technical Guide to the
Executive Summary
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] When functionalized to piperidine-4-carbothioamide, this scaffold presents a unique combination of structural rigidity and versatile chemical reactivity, primarily through its thioamide group. This guide elucidates the mechanisms of action for this class of compounds, focusing on two validated and potential primary targets of significant therapeutic relevance: bacterial DNA gyrase and metallo-β-lactamases (MBLs). We will explore the established inhibitory activity of the closely related piperidine-4-carboxamides against DNA gyrase and present a scientifically grounded hypothesis for the inhibition of MBLs by piperidine-4-carbothioamides, driven by the metal-chelating properties of the thioamide functional group. This document provides a comprehensive overview of the molecular interactions, the experimental methodologies required for validation, and the structure-activity relationships that guide future drug development efforts.
Primary Mechanism: Inhibition of Bacterial DNA Gyrase
A significant body of research has identified bacterial DNA gyrase as a key target for piperidine-based compounds, specifically the piperidine-4-carboxamide (P4C) class.[2] These findings provide a strong foundation for understanding the primary mechanism of action for the corresponding carbothioamides.
1.1 The Role of DNA Gyrase in Bacterial Survival
DNA gyrase is an essential bacterial enzyme, a type II topoisomerase, that introduces negative supercoils into DNA. This process is critical for managing DNA topology during replication, transcription, and repair. By creating transient double-stranded breaks and passing another segment of DNA through the break, it resolves topological stress, making it an ideal and validated target for antibacterial agents.[3]
1.2 Evidence of Piperidine-4-Carboxamides as Novel DNA Gyrase Inhibitors
Extensive studies on the bacterium Mycobacterium abscessus, a notoriously difficult-to-treat opportunistic pathogen, have pinpointed DNA gyrase as the molecular target of P4Cs.[3][4]
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Target Identification: Spontaneous resistance to P4C compounds emerged in M. abscessus at a frequency of approximately 10⁻⁸ per CFU. Genetic mapping of these resistant mutants consistently revealed mutations in the gyrA and gyrB genes, which encode the subunits of the DNA gyrase enzyme.[3][5]
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Biochemical Validation: Enzyme assays using recombinant M. abscessus DNA gyrase confirmed that P4Cs inhibit the supercoiling activity of the wild-type enzyme but have no effect on the mutant enzyme isolated from resistant strains.[2][3]
-
Mechanism of Poisoning: P4Cs function as DNA gyrase "poisons." Rather than simply blocking the active site, they stabilize the transient complex formed between the gyrase and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks. This DNA damage triggers the bacterial SOS response, evidenced by the induction of the recA promoter in reporter strains.[3][6] This mode of action classifies P4Cs as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[4]
1.3 Structure-Activity Relationship (SAR) and Lead Optimization
Systematic chemical modification of the P4C scaffold has yielded compounds with significantly enhanced potency. The parent hit, MMV688844 (referred to as 844 ), served as the starting point for optimization.[4]
Table 1: SAR of Piperidine-4-Carboxamide (P4C) Analogues against M. abscessus
| Compound ID | Modification on Phenyl Moiety | MIC (μM) | DNA Gyrase IC₅₀ (μM) | Reference |
| 844 | Unsubstituted | ~15 | Not Reported | [4] |
| 844-TFM | 4-Trifluoromethyl (CF₃) | 1.5 | 1.5 | [4] |
| 9f | 3-Trifluoromethyl (CF₃) | 12.5 | Not Reported | [4] |
| 5l | Optimized Naphthyridine Core | ~0.75 | Not Reported | [4] |
| 5r | Optimized Naphthyridine Core | ~0.75 | Not Reported | [4] |
The data clearly indicates that substitution at the 4-position of the terminal phenyl ring is critical for potency. The addition of a trifluoromethyl group in 844-TFM resulted in a nearly 10-fold increase in both whole-cell activity (MIC) and direct enzyme inhibition (IC₅₀).[4] Further optimization of other parts of the molecule, such as the naphthyridine core, led to analogues like 5l and 5r with even greater potency against a range of nontuberculous mycobacteria.[4]
1.4 Visualizing the Mechanism: DNA Gyrase Inhibition
The following diagram illustrates the mechanism by which P4C compounds induce bacterial cell death.
Caption: P4C compounds poison DNA gyrase by stabilizing the cleavage complex, leading to DNA damage and cell death.
Potential Mechanism: Inhibition of Metallo-β-Lactamases (MBLs)
The rise of carbapenem-resistant bacteria, largely driven by the spread of metallo-β-lactamase (MBL) enzymes, poses a grave threat to global health.[7][8] The unique chemical nature of the carbothioamide moiety suggests a plausible and compelling mechanism of action against these critical targets.
2.1 The Role of MBLs in Antibiotic Resistance
MBLs are a class of zinc-dependent enzymes that effectively hydrolyze nearly all β-lactam antibiotics, including the last-resort carbapenems.[9][10] Unlike serine-β-lactamases, which use a serine residue for catalysis, MBLs utilize one or two zinc ions in their active site.[11] These ions coordinate and activate a water molecule, which then acts as a potent nucleophile to attack and cleave the amide bond in the β-lactam ring, rendering the antibiotic useless.[8] Prominent MBLs include NDM-1, VIM, and IMP types, which are often carried on mobile genetic elements, facilitating their rapid spread.[7]
2.2 Hypothesized Mechanism: Zinc Chelation by the Carbothioamide Moiety
The core of our hypothesis rests on the well-established principle of using metal-chelating groups to inhibit metalloenzymes. Many known MBL inhibitors function by binding to the catalytic zinc ions, thereby preventing substrate binding or catalysis.[6][11]
The this compound structure contains a thioamide group (-C(=S)NH-), which is an excellent zinc-binding pharmacophore. The sulfur and nitrogen atoms can act as a bidentate (two-toothed) ligand, coordinating with the zinc ion(s) in the MBL active site. This high-affinity interaction is expected to displace the catalytically essential, zinc-bound water molecule, effectively shutting down the enzyme's hydrolytic activity. By inactivating the MBL, the compound can restore the efficacy of a co-administered β-lactam antibiotic.
2.3 Visualizing the Mechanism: MBL Inhibition
The diagram below illustrates the proposed zinc chelation mechanism within the MBL active site.
Caption: The carbothioamide group is hypothesized to chelate the catalytic zinc ions, displacing water and inactivating the MBL enzyme.
A Guide to Mechanistic Elucidation: Experimental Protocols
Validating the proposed mechanisms of action requires a systematic and multi-faceted experimental approach. This section outlines the key methodologies, emphasizing the rationale behind each step.
3.1 Workflow for Target Identification and Validation
This workflow provides a logical progression from an initial bioactive "hit" compound to a fully characterized inhibitor with a confirmed mechanism of action.
Caption: A systematic workflow for identifying the molecular target of a novel antimicrobial compound.
3.2 Key Experimental Protocols
-
Objective: To quantify the direct inhibitory effect of a compound on DNA gyrase enzymatic activity.
-
Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent manner. This topological change can be visualized by agarose gel electrophoresis, as the supercoiled form migrates faster than the relaxed form.
-
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing a fixed amount of recombinant DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and ATP in a suitable assay buffer.
-
Inhibitor Addition: Add the test compound (this compound derivative) at a range of concentrations. Include a positive control (e.g., moxifloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow the enzymatic reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until adequate separation of relaxed and supercoiled DNA is achieved.
-
Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide), visualize under UV light, and quantify the band intensities. The IC₅₀ is the concentration of the compound that inhibits the supercoiling activity by 50%.
-
-
Causality: This assay provides direct evidence that the compound interferes with the enzyme's catalytic function. Performing the assay with both wild-type and resistant mutant enzymes is crucial to validate that the observed inhibition is the cause of the antibacterial activity.[4]
-
Objective: To measure the inhibition of MBL activity and determine the potency (IC₅₀) of the test compound.
-
Principle: The assay uses a chromogenic or fluorogenic β-lactam substrate that releases a colored or fluorescent product upon hydrolysis by the MBL. The rate of product formation is directly proportional to enzyme activity. Nitrocefin is a common chromogenic substrate that changes from yellow to red upon cleavage.[12]
-
Methodology:
-
Reaction Setup: In a 96-well plate, add assay buffer (e.g., HEPES with ZnSO₄) and a fixed concentration of recombinant MBL enzyme (e.g., NDM-1).
-
Inhibitor Addition: Add the test compound across a range of concentrations and pre-incubate with the enzyme for a set period (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Add the nitrocefin substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 495 nm over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Causality: This assay directly quantifies the compound's effect on the target enzyme's catalytic power. A low IC₅₀ value indicates a potent inhibitor. To confirm the zinc chelation mechanism, the assay can be repeated in buffers with varying zinc concentrations; a chelating inhibitor's potency will typically decrease as the external zinc concentration increases.
-
Objective: To determine if an MBL inhibitor acts synergistically with a β-lactam antibiotic against a resistant bacterial strain.
-
Principle: The assay measures the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of varying concentrations of the inhibitor. Synergy is observed when the combination of the two agents is more effective than the sum of their individual effects.
-
Methodology:
-
Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution. Dilute the β-lactam antibiotic (e.g., meropenem) horizontally and the MBL inhibitor (this compound) vertically.
-
Inoculation: Inoculate each well with a standardized suspension of the MBL-producing bacteria (e.g., NDM-1-producing E. coli).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC for each combination by visual inspection of turbidity. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combo / MIC of drug A alone) + (MIC of drug B in combo / MIC of drug B alone).
-
Interpretation: A FICI value of ≤ 0.5 is indicative of synergy, meaning the inhibitor successfully restores the antibiotic's activity.[13]
-
-
Causality: This cellular-level assay provides strong evidence that the compound's mechanism of action is the inhibition of the resistance enzyme, leading to a therapeutically relevant outcome.
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile platform for the development of novel anti-infective agents. The established mechanism of the closely related carboxamides as potent inhibitors of bacterial DNA gyrase provides a clear path for optimization against pathogens like M. abscessus. Furthermore, the inherent zinc-chelating potential of the carbothioamide moiety presents a compelling, albeit currently hypothesized, mechanism for combating antibiotic resistance through the inhibition of metallo-β-lactamases.
Future research should focus on a dual-pronged approach:
-
Synthesis and SAR for DNA Gyrase: Synthesize this compound analogues and evaluate them in DNA gyrase supercoiling assays to determine if the sulfur-for-oxygen substitution enhances potency or alters the pharmacological profile.
-
Validation of MBL Inhibition: Systematically screen a library of piperidine-4-carbothioamides against a panel of clinically relevant MBLs (NDM-1, VIM-2, IMP-1). Promising hits must be validated through synergy and time-kill assays to confirm their potential to restore the efficacy of last-resort antibiotics.
By pursuing these parallel research avenues, the full therapeutic potential of the this compound class can be unlocked, potentially delivering next-generation solutions to combat both intrinsically difficult-to-treat bacteria and the growing crisis of antibiotic resistance.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]
The Therapeutic Potential of Piperidine-4-carbothioamide: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] This guide delves into the burgeoning therapeutic potential of a specific, yet underexplored derivative: piperidine-4-carbothioamide. While its direct biological activity is an emerging area of investigation, its structural analogs and derivatives have demonstrated significant promise across diverse therapeutic landscapes, including oncology, infectious diseases, and neurodegenerative disorders. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, known biological activities, and prospective therapeutic applications of the this compound core. We will explore the causal relationships behind experimental designs, present detailed protocols for synthesis and evaluation, and visualize key pathways and workflows to empower further research and development in this promising chemical space.
Introduction: The Piperidine Scaffold and the Significance of the Carbothioamide Moiety
The piperidine ring is a privileged structure in drug discovery, prized for its synthetic accessibility and its ability to confer favorable physicochemical properties to bioactive molecules.[2][3] Its three-dimensional nature allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[3] The introduction of a carbothioamide group at the 4-position of the piperidine ring creates a versatile pharmacophore with a unique electronic and steric profile. The thioamide functional group, a bioisostere of the more common amide, can offer advantages such as increased metabolic stability and altered hydrogen bonding capacity, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4]
While extensive research has focused on piperidine-4-carboxamide derivatives, the corresponding carbothioamides represent a logical and compelling next step for exploration.[4] The replacement of a carboxamide with a carbothioamide has been shown in some contexts to significantly boost antiproliferative activity, highlighting the potential of this structural modification.[4] This guide will synthesize the current knowledge on this compound and its analogs, providing a solid foundation for future drug discovery efforts.
Synthesis of the this compound Core and its Derivatives
The synthesis of this compound and its derivatives is a critical first step in exploring their therapeutic potential. The core scaffold is typically prepared from readily available starting materials, with subsequent modifications allowing for the creation of diverse chemical libraries.
Synthesis of this compound Hydrochloride
A common and efficient method for the preparation of the parent compound, this compound hydrochloride, involves the reaction of 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of base.[5]
Experimental Protocol: Synthesis of this compound Hydrochloride [5]
Materials:
-
4-Cyanopiperidine hydrochloride
-
Hydrogen sulfide (gas)
-
Pyridine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Closed reaction vessel
Procedure:
-
Dissolve 4-cyanopiperidine hydrochloride in a suitable solvent, such as ethanol, within a closed reaction vessel.
-
Add a catalytic amount of a base, typically between 1% and 5% molar equivalent, to the solution. Pyridine is a commonly used base for this reaction.[5]
-
Introduce gaseous hydrogen sulfide into the reaction vessel. The internal pressure should be monitored and maintained within a range of 0 to 10 bar.[6]
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a sufficient duration to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture and filter the resulting solid product.
-
Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.
-
Dry the product under reduced pressure to yield this compound hydrochloride.
Characterization:
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of N-Substituted this compound Derivatives
The nitrogen atom of the piperidine ring and the nitrogen of the carbothioamide group provide two key points for chemical modification, allowing for the synthesis of a wide array of derivatives.
dot
Caption: Synthetic routes to N-substituted this compound derivatives.
Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-piperidine-4-carbothioamides
Materials:
-
This compound
-
Appropriate alkyl halide or acyl chloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base to the solution to act as a proton scavenger.
-
Slowly add the desired alkyl halide or acyl chloride to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Allow the reaction to proceed until completion, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Therapeutic Potential and Mechanisms of Action
The therapeutic potential of this compound and its analogs spans several key areas, primarily driven by their ability to act as enzyme inhibitors.[4] While direct biological data on the parent compound is limited, the activities of its derivatives and closely related structures provide strong rationale for its investigation in oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity
The carbothioamide moiety is present in a number of compounds with demonstrated anticancer properties.[7] Derivatives of piperidine have also been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor cell proliferation and survival.[8]
Putative Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway and a well-established target for cancer chemotherapy.[9] A recent study investigated a series of 4-piperidine-based thiosemicarbazones, which share a similar structural framework with this compound derivatives, as DHFR inhibitors. The synthesized compounds exhibited potent inhibition of DHFR, with IC50 values in the micromolar range.[9]
dot
Caption: Putative mechanism of DHFR inhibition by this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)[10]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Compound Class | Target/Activity | Cell Line(s) | IC50 Value | Reference |
| Pyridine Carbothioamides | Tubulin Polymerization Inhibition | PC-3 (Prostate Cancer) | 1.1 µM - 1.4 µM | [10] |
| Piperidine-based Thiosemicarbazones | DHFR Inhibition | - | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | [9] |
| Carbothioamide/Carboxamide Pyrazolines | Cytotoxicity | MCF-7 (Breast Cancer) | 0.08 µM | [7] |
Table 1: Anticancer Activity of Carbothioamide-Containing Compounds
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have been explored for their antibacterial and antifungal properties.[11] Specifically, piperidin-4-one derivatives containing a thiosemicarbazone moiety have demonstrated notable antimicrobial activity.[6]
Potential Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus.[12] Given the structural similarity, it is plausible that this compound derivatives could also exhibit inhibitory activity against this enzyme.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]
-
Fungal strains (e.g., Candida albicans)[6]
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in DMSO
-
96-well microplates
-
Standard antimicrobial agents (e.g., ampicillin, terbinafine)[6]
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.
-
Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microplate.
-
Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubate the microplates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
| Piperidine/Pyrrolidine Substituted Halogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | 32-512 | [11] |
| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared to ampicillin | [6] |
Table 2: Antimicrobial Activity of Piperidine Derivatives
Neuroprotective Potential
Piperidine-based structures are well-established pharmacophores in drugs targeting the central nervous system.[13] A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[2] While direct studies on this compound are limited, related piperidine derivatives have been explored as potent cholinesterase inhibitors.[2]
dot
Caption: Mechanism of action of piperidine-based cholinesterase inhibitors.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [2]
Principle: This colorimetric assay measures the activity of cholinesterases based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, which is quantified by measuring the absorbance at 412 nm.[2]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound derivatives dissolved in a suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) and Future Perspectives
While a comprehensive SAR for this compound is yet to be established, insights can be drawn from related series. For piperidine-3-carboxamide derivatives investigated for antimelanoma activity, the piperidine-3-carboxamide moiety was found to be crucial, with the regioisomeric 4-carboxamide being inactive.[4] This highlights the importance of the substitution pattern on the piperidine ring.
Future research should focus on:
-
Systematic derivatization: Synthesizing and evaluating libraries of N-substituted piperidine-4-carbothioamides to establish clear SAR.
-
Target identification: Elucidating the specific molecular targets of active compounds to understand their mechanisms of action.
-
In vivo studies: Progressing potent and selective compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of new therapeutic areas: Given the versatility of the piperidine scaffold, investigating the potential of these derivatives in other diseases is warranted.
Conclusion
This compound represents a promising, yet relatively unexplored scaffold in drug discovery. The established biological activities of its derivatives and structural analogs in oncology, infectious diseases, and neurodegenerative disorders provide a strong impetus for further investigation. This technical guide has provided a comprehensive overview of the synthesis, potential mechanisms of action, and key experimental protocols to facilitate and inspire future research into the therapeutic potential of this versatile chemical entity. The systematic exploration of the chemical space around the this compound core holds significant promise for the development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
The Strategic Synthesis of Thiazole Derivatives from Piperidine-4-carbothioamide: A Technical Guide for Medicinal Chemists
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] When coupled with a piperidine moiety, the resulting derivatives exhibit a broad spectrum of biological activities, from potent antifungal properties to promising anticancer and anti-inflammatory effects.[4][5] This in-depth technical guide provides a comprehensive overview of the synthesis of thiazole derivatives using piperidine-4-carbothioamide as a key precursor. We will delve into the foundational Hantzsch thiazole synthesis, offering a detailed, field-proven protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and efficient reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic route for the creation of novel therapeutic candidates.
Introduction: The Piperidine-Thiazole Scaffold - A Privileged Motif in Drug Discovery
The fusion of a piperidine ring with a thiazole core creates a molecular scaffold of significant interest in modern drug discovery. The piperidine unit, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore known to engage in a variety of biological interactions.[1][2]
The resulting piperidinyl-thiazole derivatives have demonstrated a remarkable range of biological activities, including:
-
Antifungal Agents: The fungicide Oxathiapiprolin, a piperidinyl thiazole isoxazoline, is a prime example of the commercial success of this scaffold in agrochemicals.[4][6]
-
Anticancer Agents: Numerous studies have highlighted the potential of thiazole derivatives as antineoplastic agents.[5]
-
Anti-inflammatory and Analgesic Properties: The thiazole nucleus is a key component in several anti-inflammatory and analgesic compounds.[5]
Given the therapeutic potential of this structural class, a robust and versatile synthetic methodology is paramount. This guide focuses on the utilization of this compound as a readily accessible precursor for the construction of diverse 2-(piperidin-4-yl)thiazole derivatives.
The Precursor: Synthesis of this compound
A reliable synthesis of the starting material is the first critical step in any synthetic campaign. This compound can be efficiently prepared from 4-cyanopiperidine hydrochloride. A patented industrial process provides a high-yield method for this conversion.[7]
Experimental Protocol: Synthesis of this compound Hydrochloride[8]
Materials:
-
4-cyanopiperidine hydrochloride
-
Ethanol
-
Triethylamine (catalytic amount)
-
Hydrogen sulfide gas
-
Nitrogen gas
Procedure:
-
In a pressure reactor, combine 4-cyanopiperidine hydrochloride (1.0 eq) and a catalytic amount of triethylamine (e.g., 5 mol%) in ethanol.
-
Heat the mixture to 60°C.
-
Introduce hydrogen sulfide gas into the reactor to maintain a constant pressure (e.g., 4 bar).
-
After a set period (e.g., 5 hours), stop the introduction of hydrogen sulfide and continue stirring the reaction mixture at 60°C for an additional 12 hours.
-
Cool the reaction mixture to 20°C and carefully vent any excess hydrogen sulfide through a scrubber (e.g., chlorine bleach solution).
-
Further cool the mixture to 10°C and purge the reactor with nitrogen.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under reduced pressure to yield this compound hydrochloride.
Data Presentation: Influence of Base on Yield
| Base (5 mol%) | Yield (%) |
| Triethylamine | 91 |
| Di-n-butylamine | 92 |
| n-Butylamine | 73 |
| 3-Picoline | 66 |
| No Base | 0 |
Data adapted from patent WO2016139165A1.[7]
The Core Reaction: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[8][9] The reaction involves the condensation of a thioamide with an α-haloketone. In our case, this compound serves as the thioamide component.
Reaction Workflow Diagram
Caption: General Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)-4-phenylthiazole
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.
Materials:
-
This compound hydrochloride
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride and liberate the free base in situ.
-
Add the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 2-(piperidin-4-yl)-4-phenylthiazole.
Mechanistic Insights: The Chemistry Behind the Cyclization
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.
Reaction Mechanism Diagram
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Base: The use of a mild base like sodium bicarbonate is crucial when starting from the hydrochloride salt of the thioamide to generate the nucleophilic free base. In reactions with the free thioamide, a base may not be necessary, although it can facilitate the reaction by neutralizing the hydrogen halide formed as a byproduct.
-
α-Haloketone: The reactivity of the α-haloketone is a key factor. α-Bromoketones are generally more reactive than α-chloroketones. A wide variety of α-haloketones can be employed, allowing for the synthesis of a diverse library of 4-substituted thiazole derivatives.[10][11]
Applications and Future Directions
The piperidine-thiazole scaffold is a fertile ground for the development of new therapeutic agents. The synthetic methodology outlined in this guide provides a straightforward and efficient route to a wide array of derivatives.
Key Application Areas:
-
Drug Discovery: The synthesized compounds can be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Agrochemicals: As demonstrated by the success of Oxathiapiprolin, this class of compounds holds significant potential in the development of novel fungicides and other crop protection agents.[4][6]
-
Materials Science: Thiazole-containing compounds can also find applications in materials science, for example, as components of organic electronic materials.
Future work in this area could focus on the development of one-pot or flow-chemistry-based approaches to the Hantzsch synthesis to further enhance efficiency and scalability. Additionally, the exploration of a broader range of α-haloketones and the functionalization of the piperidine ring will undoubtedly lead to the discovery of novel compounds with enhanced biological activity.
Conclusion
This compound is a valuable and readily accessible precursor for the synthesis of a diverse range of 2-(piperidin-4-yl)thiazole derivatives. The Hantzsch thiazole synthesis provides a robust and versatile platform for the construction of this privileged scaffold. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery and other applications. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their pursuit of innovative molecular solutions.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
The Ascending Trajectory of Piperidine-4-carbothioamides: A Deep Dive into Pharmacophore Modeling and Structure-Activity Relationships for Drug Discovery
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of modern drug discovery, prized for its synthetic accessibility and its ability to confer favorable physicochemical properties to bioactive molecules.[1] This six-membered nitrogen-containing heterocycle is a prevalent scaffold in a multitude of FDA-approved drugs and natural products, valued for its capacity to introduce a three-dimensional character that can enhance binding to biological targets. When functionalized at the 4-position with a carbothioamide group, the resulting piperidine-4-carbothioamide core serves as a versatile template for chemical modification, opening avenues for the development of novel therapeutics.[1]
This technical guide provides an in-depth exploration of the pharmacophore of this compound derivatives. While much of the foundational research has been conducted on the closely related piperidine-4-carboxamides, the substitution of the amide's oxygen with sulfur to form a thioamide often enhances potency, modulates pharmacokinetic properties, and can overcome resistance mechanisms.[1] We will, therefore, leverage the extensive structure-activity relationship (SAR) data from carboxamide analogs to build a predictive pharmacophore model for their carbothioamide counterparts—a common and effective strategy in lead optimization. This guide will delve into the key structural features governing biological activity, present detailed experimental and computational protocols for pharmacophore validation, and offer insights into the design of next-generation inhibitors based on this promising scaffold.
The Core Pharmacophore Hypothesis for this compound Derivatives
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, a general pharmacophore hypothesis can be constructed based on extensive SAR studies of its analogs targeting a variety of enzymes and receptors, including Anaplastic Lymphoma Kinase (ALK), DNA gyrase, and various G-protein coupled receptors.[2][3][4]
The proposed pharmacophore model consists of the following key features:
-
A Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is typically protonated at physiological pH. This positively charged center can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the active site of the target protein. Its position is a critical anchor point for the molecule.[4]
-
A Hydrogen Bond Donor/Acceptor Region: The carbothioamide moiety (-C(=S)NHR) is a potent hydrogen bonding group. The nitrogen atom can act as a hydrogen bond donor, while the sulfur atom, with its lone pairs of electrons, serves as a hydrogen bond acceptor. This dual nature allows for specific and strong interactions with the protein backbone or side chains.
-
A Hydrophobic/Aromatic Region (R1): This region is typically occupied by a substituent on the piperidine nitrogen. Often, this is an aryl or substituted aryl group that engages in hydrophobic or aromatic (e.g., pi-pi stacking) interactions within a hydrophobic pocket of the target. The nature and substitution pattern of this group are key determinants of potency and selectivity.
-
A Variable Substituent Region (R2): This region corresponds to the substituent on the carbothioamide nitrogen. This part of the molecule can be modified to explore additional binding pockets, improve pharmacokinetic properties, or fine-tune the electronic nature of the thioamide group.
Below is a visual representation of this generalized pharmacophore model.
Caption: Generalized pharmacophore model for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity. The following table summarizes key SAR findings extrapolated from studies on piperidine-4-carboxamide analogs, which serve as a valuable predictive tool.
| Moiety | Modification | Observation | Implication for Pharmacophore | Reference |
| Piperidine Ring | Isomers (e.g., piperidine-3-carboxamide) | Often results in a significant loss or complete abolition of activity. | The 4-position substitution is critical for the correct spatial orientation of functional groups. | [5] |
| Ring size (e.g., pyrrolidine, azetidine) | Smaller rings generally lead to decreased activity. | The six-membered piperidine ring provides the optimal geometry for target binding. | [5] | |
| Piperidine Nitrogen (N1) | Introduction of aryl or heteroaryl groups (R1) | Generally essential for high potency. Substituents on the aryl ring can fine-tune activity. | Confirms the presence of a hydrophobic/aromatic pocket in the target's active site. | [5] |
| Carboxamide/Carbothioamide | Replacement of amide with thioamide | Can enhance potency and improve metabolic stability. | The thioamide group is a key hydrogen bonding element and may offer superior interaction properties. | [1] |
| Amide/Thioamide Nitrogen (N2) | Substitution with various alkyl or aryl groups (R2) | The size and nature of the substituent can significantly impact activity. | This region likely interacts with a secondary binding pocket that can be exploited for improved affinity and selectivity. | [5] |
Experimental and Computational Validation of the Pharmacophore Model
Validating a pharmacophore hypothesis requires a synergistic approach, combining chemical synthesis, biological testing, and computational modeling. This iterative process allows for the refinement of the model and the rational design of more potent and selective compounds.
Workflow for Pharmacophore Model Development and Validation
The following diagram illustrates a typical workflow for developing and validating a pharmacophore model for a series of this compound derivatives.
Caption: Iterative workflow for pharmacophore model development and validation.
Detailed Experimental Protocol: Synthesis of an N-Aryl-Piperidine-4-carbothioamide Derivative
This protocol describes a general method for the synthesis of an N-substituted this compound, a crucial step in generating analogs to test the pharmacophore hypothesis.
Objective: To synthesize N-(aryl)-1-(aryl)-piperidine-4-carbothioamide.
Materials:
-
This compound hydrochloride
-
Aryl halide (e.g., 4-fluorobenzyl bromide)
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
N-Alkylation/Arylation of the Piperidine Ring (Synthesis of Intermediate):
-
To a solution of this compound hydrochloride (1.0 eq) in DCM (10 mL/mmol) at 0 °C, add TEA (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the aryl halide (e.g., 4-fluorobenzyl bromide, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-piperidine-4-carbothioamide intermediate.
-
-
Reaction with Isothiocyanate (if starting from a piperidine precursor without the thioamide):
-
Alternative starting point: To a solution of the corresponding N-aryl-piperidin-4-amine (1.0 eq) in a suitable solvent like ethanol, add the aryl isothiocyanate (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.
-
Self-Validation and Causality:
-
Use of Base (TEA/DIPEA): The starting material is a hydrochloride salt. A base is required to neutralize the salt and free the piperidine nitrogen, making it nucleophilic for the reaction with the aryl halide. An excess is used to also quench the HBr formed during the reaction.
-
Solvent Choice: DCM is a good choice for many SN2 reactions as it is relatively non-polar and aprotic, preventing solvation of the nucleophile. DMF can be used for less reactive halides as its polar aprotic nature can accelerate the reaction.
-
Monitoring by TLC: This is a crucial step to ensure the reaction has gone to completion and to identify the formation of byproducts, ensuring the integrity of the process.
-
Purification: Column chromatography is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring the purity of the compound for subsequent biological testing.
Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
This protocol outlines a method to evaluate the inhibitory potential of newly synthesized this compound derivatives against a target enzyme, using carbonic anhydrase (CA) as an example.
Objective: To determine the IC₅₀ value of a test compound against human carbonic anhydrase II (hCA II).
Principle: This is a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in DMSO, and then dilute further in buffer. The final DMSO concentration in the well should be less than 1%.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of Tris-HCl buffer.
-
20 µL of the test compound solution at various concentrations (or positive control, or buffer for the uninhibited control).
-
20 µL of the hCA II enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 140 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation and Causality:
-
Positive Control (Acetazolamide): Including a known inhibitor validates that the assay is working correctly and provides a benchmark for the potency of the test compounds.
-
Uninhibited Control: This well (containing enzyme and substrate but no inhibitor) represents 100% enzyme activity and is essential for calculating the percentage of inhibition.
-
Blank Control: Wells with buffer and substrate but no enzyme are used to correct for any non-enzymatic hydrolysis of the substrate.
-
Low DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity, so keeping it below 1% is crucial for accurate results.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. The pharmacophore model presented in this guide—characterized by a basic piperidine nitrogen, a hydrogen-bonding thioamide group, and two variable regions for exploring hydrophobic and secondary binding pockets—provides a robust framework for rational drug design. The interplay between computational modeling and experimental validation is critical for refining this model and translating it into potent and selective lead compounds.
Future research should focus on synthesizing and testing a wider array of carbothioamide derivatives to build a more comprehensive SAR database specific to this moiety. Exploring diverse substituents at the R1 and R2 positions will be key to unlocking inhibitors for a broader range of biological targets. Furthermore, advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the binding modes of these compounds and help predict their pharmacokinetic and toxicological profiles, ultimately accelerating their journey from the laboratory to the clinic.
References
- 1. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Piperidine-4-carbothioamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-carbothioamide is a heterocyclic compound featuring a piperidine ring functionalized with a carbothioamide group at the 4-position. This molecule has garnered significant attention in medicinal chemistry and drug development, primarily serving as a versatile scaffold and key intermediate in the synthesis of more complex, biologically active molecules.[1][2] The presence of the piperidine moiety, a common structural motif in many pharmaceuticals, combined with the reactive thioamide group, makes it a valuable building block for creating diverse chemical libraries for drug screening.[3][4] This guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthetic protocols, and its burgeoning applications in the landscape of modern drug discovery.
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 112401-09-9 | [1] |
| Molecular Formula | C₆H₁₂N₂S | [5] |
| Molecular Weight | 144.24 g/mol | [5][6] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [5] |
| SMILES | C1CNCCC1C(=S)N | [5] |
| InChIKey | LXOBYAWHAIZPPU-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its accessibility in research and development. A common and effective method involves the reaction of 4-cyanopiperidine with a sulfur source, such as hydrogen sulfide, often in the presence of a base.[2][6] This process can be optimized for high yield and purity.[2][6]
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound hydrochloride.
Detailed Experimental Protocol: Synthesis from 4-Cyanopiperidine
This protocol is adapted from established procedures for the synthesis of this compound hydrochloride from 4-cyanopiperidine hydrochloride.[2][6]
Materials:
-
4-Cyanopiperidine hydrochloride
-
Ethanol (or other suitable solvent)
-
Triethylamine (or other suitable base)
-
Hydrogen sulfide (H₂S) gas
-
Pressure reactor equipped with a stirrer and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Setup: In a pressure-rated reaction vessel, suspend or dissolve 4-cyanopiperidine hydrochloride in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, like triethylamine, to the reaction mixture. The amount of base is typically between 1% and 5% relative to the starting material.[2]
-
Sulfidation: Seal the reactor and charge it with hydrogen sulfide gas to a designated pressure (e.g., 4 bar).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir for several hours until the reaction is complete.[6] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature and safely vent the excess hydrogen sulfide gas in a well-ventilated fume hood.
-
Precipitation and Filtration: The product, this compound hydrochloride, will often precipitate out of the solution upon cooling.[6] Isolate the solid product by filtration.
-
Purification: Wash the isolated solid with a cold solvent to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven to obtain the final this compound hydrochloride.
Self-Validation: The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis. High yields (often exceeding 90%) and high purity (above 99%) have been reported for this synthetic route.[6]
Applications in Drug Development
The true value of this compound lies in its role as a precursor for a wide range of biologically active compounds.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing a three-dimensional framework for interacting with biological targets.[3][4]
Enzyme Inhibition and Therapeutic Potential
Analogues derived from this compound have shown promise as inhibitors of various enzymes implicated in disease.[1]
-
Antimicrobial Agents: A significant area of research has focused on the development of piperidine-based compounds as antimicrobial agents. Notably, piperidine-4-carboxamides, which are structurally very similar to the carbothioamide, have been identified as a novel class of inhibitors targeting DNA gyrase in mycobacteria.[7][8] This is particularly relevant for treating infections caused by multidrug-resistant pathogens like Mycobacterium abscessus.[7][8] The mechanism involves the induction of DNA damage mediated by DNA gyrase, similar to fluoroquinolone antibiotics.[1] The thioamide group in this compound offers a potential avenue to enhance potency and overcome resistance mechanisms observed with amide-based drugs.[1]
-
Neurodegenerative Diseases: The piperidine-4-carboxamide scaffold has also been investigated for designing inhibitors of secretory glutaminyl cyclase (sQC).[9] Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) in Alzheimer's disease.[9] By inhibiting sQC, these compounds can prevent the formation of pGlu-Aβ, presenting a potential therapeutic strategy for Alzheimer's.[9]
-
Anticancer Agents: The carbothioamide moiety, in general, has been incorporated into various heterocyclic scaffolds to develop potential anticancer agents.[10] These compounds can induce apoptosis in cancer cells and interact with DNA.[10] The this compound core provides a robust starting point for the synthesis of novel pyrazoline-based analogues with cytotoxic effects on various cancer cell lines.[10]
Logical Relationship in Drug Discovery
Caption: Role of this compound in drug discovery.
Safety, Handling, and Storage
Proper safety precautions are imperative when handling this compound and its derivatives.
GHS Hazard Information:
-
Pictograms: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statements: H301: Toxic if swallowed.[5]
-
Precautionary Statements: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Handling:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatility of its piperidine and thioamide functional groups make it an invaluable building block for the creation of novel therapeutic agents. The demonstrated success of its structural analogues in targeting critical enzymes in infectious diseases, neurodegeneration, and cancer underscores the vast potential of this scaffold. As research continues, this compound is poised to remain a key player in the ongoing quest for new and more effective medicines.
References
- 1. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 2. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H12N2S | CID 28063559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Piperidine-4-carbothioamide in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents.[1] When functionalized with a carbothioamide group at the 4-position, it yields piperidine-4-carbothioamide, a versatile and highly valuable scaffold for drug discovery. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and strategic modification of this compound. We will explore its role as a precursor to diverse bioactive molecules and provide detailed, field-proven protocols for its synthesis and evaluation in various therapeutic contexts, including antimicrobial, central nervous system (CNS), and anti-parasitic applications.
Introduction: The this compound Scaffold
This compound is a heterocyclic compound featuring a piperidine ring, which imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, and a thioamide functional group. The thioamide group (C=S)NH₂ is a bioisostere of the more common carboxamide (C=O)NH₂, but it possesses distinct electronic and steric properties. This substitution can lead to enhanced biological activity, altered target binding affinity, and improved pharmacokinetic profiles.[2]
The true power of this compound in drug discovery lies in its utility as a versatile intermediate.[2][3] It serves as a foundational building block for creating extensive libraries of novel chemical entities. Its structural analogue, piperidine-4-carboxamide, has been extensively researched, yielding potent inhibitors for targets like the CCR5 receptor (anti-HIV), DNA gyrase (antibacterial), and secretory glutaminyl cyclase (sQC) for Alzheimer's disease.[2][4] The investigation of the corresponding thioamides is a logical and promising strategy to discover next-generation therapeutics with potentially enhanced potency or novel mechanisms of action.[2]
Synthesis of the Core Scaffold
The efficient synthesis of this compound is a critical first step. The most common and industrially relevant pathway involves a two-step process starting from the readily available piperidine-4-carboxamide (also known as isonipecotamide).
Workflow: Synthesis of this compound HCl
Caption: Figure 1. Two-step synthesis workflow.
Protocol 2.1: Synthesis of 4-Cyanopiperidine Hydrochloride
This protocol describes the dehydration of piperidine-4-carboxamide to form the crucial nitrile intermediate. The use of thionyl chloride in the presence of a catalyst like dimethylformamide (DMF) is an efficient method.[5][6]
Materials:
-
Piperidine-4-carboxamide (Isonipecotamide)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) or Dibutylformamide
-
Toluene or n-propyl acetate (solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Vessel Setup: In a suitable reaction vessel under an inert atmosphere, suspend piperidine-4-carboxamide (1.0 eq) and a catalytic amount of dimethylformamide (0.1 eq) in the chosen solvent (e.g., toluene).[5]
-
Reagent Addition: Cool the stirred suspension to 0-10 °C using an ice bath.
-
Slowly add thionyl chloride (3.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.[5][6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature (approx. 20 °C) and continue stirring. The reaction progress can be monitored by techniques like TLC or LC-MS. The reaction may take several hours to days to reach completion.[5][6]
-
Isolation: Once the reaction is complete, the resulting suspension is filtered. The filter cake is washed with the solvent (toluene).
-
Drying: The collected solid is dried under vacuum to yield 4-cyanopiperidine hydrochloride as a solid. Yields using this method can be high, often exceeding 75%.[5]
Causality Behind Choices:
-
Thionyl Chloride: A powerful dehydrating agent that efficiently converts the primary amide to a nitrile.
-
DMF Catalyst: Acts as a Vilsmeier-Haack reagent catalyst, activating the thionyl chloride to facilitate the reaction at lower temperatures.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which would otherwise consume the thionyl chloride.
-
Controlled Addition: The reaction is exothermic; slow, controlled addition of thionyl chloride at low temperature prevents dangerous temperature spikes and side reactions.
Protocol 2.2: Synthesis of this compound Hydrochloride
This protocol details the conversion of the nitrile to the target thioamide using hydrogen sulfide gas with a catalytic amount of base, a significant improvement over older methods requiring stoichiometric base or harsh conditions.[7][8]
Materials:
-
4-Cyanopiperidine hydrochloride (from Protocol 2.1)
-
Hydrogen sulfide (H₂S) gas
-
Pyridine or other suitable base (catalytic amount)
-
Methanol or other suitable alcohol solvent
-
Pressurizable reaction vessel (autoclave)
Procedure:
-
Vessel Charging: Charge a pressurizable reaction vessel with 4-cyanopiperidine hydrochloride (1.0 eq), the solvent (e.g., methanol), and a catalytic amount of a base like pyridine (0.01-0.05 eq).[7][8]
-
H₂S Introduction: Seal the vessel and introduce hydrogen sulfide gas. The reaction can be run by bubbling H₂S through the solution or by pressurizing the vessel (e.g., up to 10 bar).[8]
-
Reaction Conditions: Heat the reaction mixture (e.g., to 50-70 °C) with stirring. The reaction is typically monitored by pressure uptake and/or analytical methods like LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel and carefully vent any excess H₂S in a fume hood.
-
Isolation: The product often crystallizes out of the solution upon cooling. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Causality Behind Choices:
-
Catalytic Base: The base facilitates the nucleophilic addition of the hydrosulfide species to the nitrile group. Using only a catalytic amount simplifies purification and reduces waste compared to older methods that required stoichiometric amounts of bases like ammonia or diethanolamine.[3][7]
-
Pressurized System: Using a closed, pressurized system increases the concentration of H₂S in the solution, accelerating the reaction rate and improving yield.[8]
-
Solvent Choice: Alcohols like methanol are good solvents for the starting materials and facilitate the reaction.
Applications in Drug Discovery & Development
The this compound scaffold is a privileged structure that has been explored across multiple therapeutic areas. Its derivatives have shown potent activity against a range of biological targets.
Therapeutic Landscape of this compound Derivatives
Caption: Figure 2. Diverse therapeutic targets.
Summary of Biological Activities and Targets
| Therapeutic Area | Target/Organism | Example/Rationale | Reference(s) |
| Antimicrobial | Mycobacterium tuberculosis | Piperidinothiosemicarbazone derivatives show potent tuberculostatic activity. The related carboxamides are known DNA gyrase inhibitors. | [2][9] |
| Anti-parasitic | Plasmodium falciparum (Malaria) | Piperidine carboxamides are potent, species-selective proteasome inhibitors. The thioamide is a logical next step for SAR studies. | [10] |
| Antiviral | HIV-1 (CCR5 Receptor) | Piperidine carboxamide derivatives are potent CCR5 antagonists, preventing viral entry into host cells. | [2] |
| CNS - Pain | TRPV1 Channel | Piperidine carboxamide series were developed as potent antagonists of the TRPV1 receptor, a key target for pain treatment. | [11] |
| CNS - Neurodegeneration | Secretory Glutaminyl Cyclase (sQC) | A piperidine-4-carboxamide was identified as a novel inhibitor of sQC, a target for Alzheimer's disease therapy. | [4] |
| Oncology | Various Cancer Cell Lines | Replacing a carboxamide with a carbothioamide in certain molecular scaffolds has been shown to significantly enhance antiproliferative activity. | [2] |
Lead Optimization & Structure-Activity Relationship (SAR) Insights
Once a hit compound is identified, the this compound scaffold offers multiple vectors for chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
N-Substitution of the Piperidine Ring: The secondary amine of the piperidine is the most common site for modification. Alkylation, acylation, or arylation at this position can profoundly impact target engagement and physical properties. For example, adding specific N-substituents was critical for developing potent CCR5 antagonists.[2]
-
Modification of the Thioamide: The thioamide nitrogen can be substituted, though this is less common. More frequently, the entire thioamide is used as a handle to synthesize other five-membered heterocycles, such as thiazoles, via reactions like the Hantzsch thiazole synthesis.[7][8]
-
Substitution on the Piperidine Ring: Advanced synthetic methods allow for the introduction of substituents at the C2, C3, or C4 positions of the piperidine ring, enabling fine-tuning of the molecule's three-dimensional shape to better fit a target's binding pocket.[2]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for activity. For related scaffolds, the S-isomer has often been shown to be more potent than the R-isomer, highlighting the importance of stereocontrolled synthesis.[12]
Key Experimental Protocols for Drug Discovery
The following protocols provide standardized methods for synthesizing derivatives and evaluating their biological activity.
General Drug Discovery Workflow
Caption: Figure 3. Iterative drug discovery workflow.
Protocol 5.1: General Procedure for N-Alkylation of this compound
This protocol describes a standard method for diversifying the core scaffold at the piperidine nitrogen.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide) or other electrophile
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., DMF or acetonitrile)
-
Reaction vessel with stirring
Procedure:
-
Setup: Dissolve this compound hydrochloride (1.0 eq) in the solvent.
-
Base Addition: Add the base (e.g., DIPEA, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. Stir for 10-15 minutes.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 5.2: In Vitro Antimicrobial MIC Assay
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a bacterial strain.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Bacterial strain (e.g., M. tuberculosis H37Rv or E. coli)
-
Appropriate sterile growth medium (e.g., Middlebrook 7H9 for TB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using the growth medium. The final concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI guidelines, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C) for the required time (18-24 hours for E. coli; several days for M. tuberculosis).
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its favorable synthetic accessibility and the proven track record of the piperidine scaffold make it an invaluable starting point for developing novel therapeutics. The distinct properties of the thioamide group offer a clear path to generating new intellectual property and overcoming challenges associated with existing carboxamide-based drugs, such as target resistance or suboptimal pharmacokinetic profiles.[2]
Future research will likely focus on expanding the application of this scaffold into new therapeutic areas, such as oncology and inflammatory diseases. The development of novel, stereoselective synthetic methodologies to functionalize the piperidine ring will further unlock its potential, allowing for the creation of highly complex and potent drug candidates. The continued exploration of this compound and its derivatives is a promising avenue in the quest for safer and more effective medicines.[2]
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 3. KR20170122783A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 8. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
techniques for synthesizing piperidine-4-carbothioamide derivatives
An Application Guide for the Synthesis of Piperidine-4-carbothioamide Derivatives
Abstract
This compound and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as crucial intermediates and pharmacologically active agents.[1][2] The unique combination of the saturated heterocyclic piperidine ring and the versatile thioamide functional group imparts a range of biological activities, from antimicrobial and neuroprotective to anti-inflammatory and anti-cancer properties.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic methodologies for accessing this valuable class of compounds. It moves beyond a simple recitation of steps to explain the underlying chemical logic, compare alternative strategies, and provide detailed, field-tested protocols for the most robust and widely applicable synthetic routes.
Strategic Overview of Synthetic Pathways
The synthesis of the this compound core can be broadly categorized into two primary strategies: the construction of the thioamide moiety from a pre-existing piperidine-4-nitrile (cyancopiperidine) precursor, and the direct thionation of a piperidine-4-carboxamide. Each approach offers distinct advantages concerning starting material availability, scalability, and reaction conditions.
Figure 1: High-level overview of the primary synthetic routes to this compound from common precursors.
Route 1: Synthesis from 4-Cyanopiperidine
The conversion of a nitrile to a primary thioamide is the most direct and frequently employed method for synthesizing this compound. This transformation relies on the addition of a sulfur nucleophile to the electrophilic carbon of the nitrile group. The primary source of sulfur is hydrogen sulfide (H₂S) or its salts.[5][6]
Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of a hydrosulfide species (such as SH⁻ from NaSH or H₂S in the presence of a base) on the nitrile carbon. The resulting thioimidate intermediate is then protonated to yield the final thioamide product. The use of a base is often crucial to deprotonate H₂S, increasing the concentration of the more nucleophilic SH⁻ anion and accelerating the reaction.
Protocol 1: Classical Synthesis using Hydrogen Sulfide Gas
This method, adapted from historical preparations, is effective but requires stringent safety precautions due to the high toxicity of hydrogen sulfide gas.[7]
Materials:
-
4-Cyanopiperidine hydrochloride
-
Anhydrous ethanol
-
Triethylamine (or another suitable base like pyridine)
-
Hydrogen sulfide (gas cylinder)
-
Pressure-rated reaction vessel
Procedure:
-
Charge a pressure-rated reaction vessel with 4-cyanopiperidine hydrochloride (1.0 eq) and anhydrous ethanol.
-
Add a catalytic amount of a base, such as triethylamine (0.01-0.05 eq).[5] The use of only a catalytic amount of base is a significant process improvement over older methods that required stoichiometric amounts.[5][7]
-
Seal the reaction vessel and purge with nitrogen.
-
Carefully introduce hydrogen sulfide gas into the vessel. The internal pressure is monitored and maintained in a range between 1 and 10 bar.[7]
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for several hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully vent the excess H₂S gas into a scrubber containing a bleach or sodium hydroxide solution.
-
Cool the reaction mixture, which often results in the precipitation of the product as its hydrochloride salt.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.[5]
Protocol 2: Safer Synthesis using Sodium Hydrosulfide (NaSH)
To circumvent the hazards of handling gaseous H₂S, solid sulfide sources can be employed. This method, adapted from procedures for aromatic nitriles, offers a much safer and more convenient laboratory-scale synthesis.[8][9]
Materials:
-
4-Cyanopiperidine
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-cyanopiperidine (1.0 eq) in DMF, add magnesium chloride hexahydrate (1.0-1.5 eq).[9]
-
Add sodium hydrosulfide hydrate (2.0-3.0 eq) portion-wise to the stirred mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid.[9]
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Comparative Analysis of Route 1 Methods
| Parameter | Protocol 1 (H₂S Gas) | Protocol 2 (NaSH/MgCl₂) |
| Sulfur Source | Hydrogen Sulfide (Gas) | Sodium Hydrosulfide (Solid) |
| Safety | High risk; requires specialized equipment (pressure vessel, scrubber) | Moderate risk; avoids toxic gas handling |
| Reagents | 4-Cyanopiperidine HCl, H₂S, catalytic base | 4-Cyanopiperidine, NaSH, MgCl₂ |
| Solvent | Alcohols (e.g., Ethanol) | Aprotic polar (e.g., DMF)[9] |
| Conditions | Elevated temperature and pressure[7] | Room temperature, atmospheric pressure[9] |
| Yield | Good to excellent (Reported >90%)[5] | Good to excellent (Reported 80-99% for analogues)[8] |
| Scalability | Suitable for industrial scale with proper engineering | Excellent for lab scale; adaptable for larger scale |
Route 2: Thionation of Piperidine-4-carboxamide
This strategy involves the direct conversion of the oxygen atom of an amide carbonyl group to a sulfur atom. This is a powerful and general method for thioamide synthesis, with Lawesson's reagent being the most common and effective thionating agent.[10][11]
Mechanistic Considerations
Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], functions by exchanging the carbonyl oxygen of the amide with sulfur. The reaction is believed to proceed through a four-membered ring intermediate involving the amide and the P-S bond of the reagent, leading to the formation of the thiocarbonyl group.
Figure 2: Workflow for the thionation of piperidine-4-carboxamide using Lawesson's reagent.
Protocol 3: Thionation using Lawesson's Reagent
Materials:
-
Piperidine-4-carboxamide
-
Lawesson's Reagent
-
Anhydrous toluene or dioxane
-
Sodium bicarbonate solution
Procedure:
-
Suspend piperidine-4-carboxamide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add Lawesson's reagent (0.5-0.6 eq) to the suspension. Note: Lawesson's reagent is often used in slight excess relative to the 1:2 stoichiometry to ensure complete conversion.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Maintain reflux and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS. The starting material and product can often be visualized with UV light.
-
After cooling to room temperature, the solvent can be removed under reduced pressure.
-
The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution to neutralize acidic byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Advanced Synthetic Strategies: The Willgerodt-Kindler Reaction
For certain complex derivatives, the Willgerodt-Kindler reaction offers a powerful, albeit less direct, route to thioamides. This reaction converts an aryl alkyl ketone into a terminal thioamide by reacting it with an amine (typically morpholine) and elemental sulfur.[12][13]
Applicability and Mechanism
The reaction involves the formation of an enamine from the ketone and amine, which then reacts with sulfur. A series of rearrangements migrates the functional group to the terminal position of the alkyl chain, culminating in the thioamide.[12][14] This method would be most applicable for synthesizing a derivative such as 1-(phenylacetyl)this compound starting from a precursor like 4-(2-oxo-2-phenylethyl)piperidine. While not a primary route to the parent compound, it is an essential tool for analog synthesis.
Figure 3: Conceptual workflow of the Willgerodt-Kindler reaction for derivative synthesis.
Synthesis of Key Precursors
The accessibility of starting materials is paramount to any synthetic campaign.
-
4-Cyanopiperidine: This key intermediate is most commonly prepared by the dehydration of piperidine-4-carboxamide.[5] Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation.[5][7] Alternatively, it can be accessed via a Strecker reaction starting from a protected piperidin-4-one.[15]
-
Piperidine-4-carboxamide: This precursor is readily synthesized from the commercially available piperidine-4-carboxylic acid. Standard peptide coupling conditions, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an ammonia source, provide the amide in good yield.[11]
Conclusion and Future Perspectives
The synthesis of this compound derivatives is well-established, with robust and scalable methods available to researchers. The choice between synthesis from 4-cyanopiperidine and thionation of the corresponding carboxamide will depend on factors such as precursor availability, safety infrastructure, and desired scale. While the use of H₂S gas remains a viable industrial method, modern protocols utilizing safer sulfur sources like NaSH are highly recommended for laboratory settings. As the demand for novel therapeutics grows, the development of new multicomponent reactions (MCRs) that can rapidly assemble complex this compound analogues from simple building blocks represents an exciting frontier in the field.[16][17] These advanced methods promise to accelerate the discovery of new drug candidates based on this privileged scaffold.
References
- 1. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 6. EP3154942A1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Piperidine-4-Carbothioamide Scaffold
An in-depth guide to the rational design, synthesis, and characterization of piperidine-4-carbothioamide derivatives as potent and selective enzyme inhibitors.
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in over 70 commercialized drugs and countless natural alkaloids.[1][2] Its three-dimensional structure and ability to be readily substituted allow for precise orientation of pharmacophoric groups, making it an ideal framework for engaging with biological targets. When combined with a carbothioamide moiety, the resulting this compound scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability.[3] The thioamide group, a bioisostere of the more common amide bond, can confer distinct properties, including enhanced binding affinity and improved pharmacokinetic profiles, by altering electronic character and hydrogen-bonding patterns.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to harness the potential of the this compound core. We will navigate the entire discovery workflow, from the rational design and synthesis of inhibitor libraries to detailed biochemical and mechanistic characterization. The protocols and insights provided herein are designed to be adaptable, empowering researchers to develop novel enzyme inhibitors for a wide range of therapeutic targets, including those in oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]
Part 1: Inhibitor Design and Synthesis
The cornerstone of any successful inhibitor development program is the creation of a chemically diverse library of compounds. This enables a thorough exploration of the structure-activity relationship (SAR), revealing how specific chemical modifications influence inhibitory potency and selectivity.[4][6][7] For the this compound scaffold, key points of diversification include the piperidine nitrogen (N1), the piperidine ring itself (C2, C3), and the thioamide group.
Workflow for Inhibitor Library Synthesis
The synthesis of a diverse library typically follows a modular approach, beginning with the construction of the core scaffold, followed by the introduction of various substituents. This strategy allows for the efficient generation of numerous analogs for biological screening.
Caption: General workflow for the synthesis and initial screening of a this compound inhibitor library.
Protocol 1: Synthesis of this compound Hydrochloride (Core Scaffold)
Rationale: This protocol describes the conversion of commercially available 4-cyanopiperidine hydrochloride to the core thioamide scaffold. The use of hydrogen sulfide in a closed system with a catalytic amount of base provides high yields and purity, avoiding the need for stoichiometric bases or complex workups described in some prior art.[8][9] Ethanol is an effective solvent, and the hydrochloride salt of the product often precipitates directly from the reaction mixture, simplifying purification.
Materials:
-
4-Cyanopiperidine hydrochloride
-
Hydrogen sulfide (gas or saturated solution)
-
Ethanol (anhydrous)
-
Di-n-butylamine (or other suitable base)
-
Pressurizable reaction vessel with magnetic stirring
-
Standard glassware for filtration and drying
Procedure:
-
To a pressurizable reaction vessel, add 4-cyanopiperidine hydrochloride (1.0 eq).
-
Add anhydrous ethanol to create a slurry (approx. 5-10 mL per gram of starting material).
-
Add a catalytic amount of a suitable base, such as di-n-butylamine (0.01-0.05 eq).[8]
-
Seal the reaction vessel securely.
-
Cool the vessel in an ice bath and carefully introduce hydrogen sulfide gas, or add a saturated solution of H₂S in ethanol, to a pressure of 2-4 bar. Use at least 1.5-3.0 equivalents of H₂S relative to the starting material.[8]
-
Allow the reaction to warm to room temperature and then heat to 40-60°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
After completion, cool the vessel to room temperature and carefully vent the excess hydrogen sulfide into a bleach scrubber.
-
The product, this compound hydrochloride, will typically precipitate as a solid.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
The resulting white to off-white solid can be characterized by NMR and mass spectrometry.[8][10] Purity is typically >95%.
Protocol 2: Parallel Synthesis of an N-Substituted Inhibitor Library (Reductive Amination)
Rationale: Reductive amination is a robust and high-yielding method for N-functionalization of the piperidine core. It allows for the introduction of a vast array of alkyl and aryl groups by using diverse commercially available aldehydes. Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for this transformation and tolerates a wide range of functional groups.[6] This protocol is amenable to parallel synthesis formats for rapid library generation.
Materials:
-
This compound hydrochloride (from Protocol 1)
-
A diverse library of aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block or individual reaction vials
Procedure:
-
In each reaction vial, add this compound hydrochloride (1.0 eq).
-
Add DCM or DCE as the solvent.
-
Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.
-
To each vial, add a unique aldehyde from the library (1.1 eq).
-
Allow the imine formation to proceed for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each vial. A slight effervescence may be observed.
-
Seal the vials and allow the reaction to stir at room temperature for 16-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude products can be purified by flash chromatography or preparative HPLC to yield the final N-substituted inhibitors.
Part 2: Enzyme Inhibition Assays and Characterization
Once a library of inhibitors is synthesized, the next critical step is to evaluate their biological activity. This involves a tiered approach, starting with a primary screen to identify "hits" and determine their half-maximal inhibitory concentration (IC₅₀), followed by more detailed studies to elucidate their mechanism of action.
Workflow for Inhibitor Screening and Characterization
Caption: Tiered workflow for the biochemical evaluation of enzyme inhibitors.
Protocol 3: Determination of IC₅₀ Values
Rationale: The IC₅₀ value is a quantitative measure of an inhibitor's potency. This protocol describes a general method adaptable for most enzyme assays that produce a colorimetric or fluorescent signal. A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. Including appropriate controls is critical for data integrity: the "no enzyme" control accounts for background signal, the "vehicle" (DMSO) control represents 100% enzyme activity, and a known potent inhibitor serves as a positive control.
Materials:
-
Target enzyme in appropriate assay buffer
-
Substrate for the enzyme
-
Detection reagent (if required)
-
Assay buffer
-
Synthesized inhibitors dissolved in 100% DMSO (e.g., 10 mM stock)
-
Known potent inhibitor (positive control)
-
DMSO (vehicle control)
-
384-well microplates (black or clear, depending on the assay)
-
Plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor stocks in DMSO. Typically, an 8-point, 3-fold dilution series is a good starting point. Dispense a small volume (e.g., 100 nL) of each inhibitor concentration into the wells of a 384-well plate. Also include wells with only DMSO (for 0% inhibition control) and the positive control inhibitor.
-
Enzyme Addition: Dilute the target enzyme to its working concentration in cold assay buffer. Add the enzyme solution to all wells except the "no enzyme" blank wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the substrate at its working concentration (typically at or near its Kₘ value) in assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent according to the assay kit's instructions. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the average signal from the "no enzyme" wells from all other data points.
-
Normalize the data by setting the average signal of the DMSO control wells to 100% activity and the background-subtracted blank to 0% activity.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Example SAR Table
This table illustrates how SAR data can be organized to identify trends. Here, we investigate substitutions on an N-benzyl group.
| Compound ID | R-Group (on N-benzyl) | IC₅₀ (µM) [TargetEnzymeX] |
| 1a | H | 15.2 |
| 1b | 4-Chloro | 1.8 |
| 1c | 3-Chloro | 5.6 |
| 1d | 2-Chloro | 25.1 |
| 1e | 4-Trifluoromethyl | 0.9 |
| 1f | 4-Methoxy | 32.5 |
Analysis: From this hypothetical data, a clear SAR emerges. Electron-withdrawing groups at the 4-position of the benzyl ring (1b, 1e) enhance potency, while an electron-donating group (1f) is detrimental. Steric hindrance at the 2-position (1d) also reduces activity. This suggests a specific hydrophobic pocket in the enzyme's active site that accommodates and favorably interacts with para-substituted, electron-deficient rings.[4][6]
Part 3: Mechanism of Action (MoA) Studies
Identifying potent inhibitors is only the first step. Understanding how they inhibit the enzyme is crucial for lead optimization. MoA studies reveal whether an inhibitor is reversible or irreversible and whether it competes with the natural substrate.
Understanding Inhibition Mechanisms
Caption: Summary of common reversible enzyme inhibition mechanisms.
Protocol 4: Enzyme Kinetic Analysis for MoA Determination
Rationale: This protocol determines the mechanism of inhibition by measuring initial reaction velocities at various substrate and inhibitor concentrations. By analyzing how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), one can deduce its binding mode. A Lineweaver-Burk (double reciprocal) plot is a classic tool for visualizing these changes.
Materials:
-
Same as Protocol 3
-
A "hit" inhibitor compound with a well-defined IC₅₀
Procedure:
-
Assay Setup: Prepare a matrix of reaction conditions in a microplate. The matrix should cover a range of substrate concentrations (e.g., 0.25x to 10x Kₘ) and several fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Run Reactions: For each condition, initiate the reaction by adding the substrate and measure the product formation over time (kinetic read mode). Ensure you are measuring the initial velocity (v₀), where the reaction progress is linear.
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial velocity (v₀) at each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ at each inhibitor concentration.
-
-
Lineweaver-Burk Plot:
-
Transform the data by calculating 1/v₀ and 1/[S].
-
Plot 1/v₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Interpretation:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the development of novel enzyme inhibitors. By following a systematic approach encompassing rational design, modular synthesis, and tiered biochemical evaluation, researchers can efficiently navigate the discovery process. The protocols detailed in this guide provide a robust foundation for identifying potent hits, establishing clear structure-activity relationships, and elucidating the mechanism of action.
Future efforts in this area will likely integrate computational methods, such as molecular docking and free energy calculations, to refine inhibitor design and predict binding affinities, further accelerating the discovery of clinical candidates.[5][11] Additionally, exploring the potential for targeted covalent inhibitors by incorporating a reactive "warhead" onto the scaffold could lead to compounds with enhanced potency and prolonged duration of action.[12]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 9. KR20170122783A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 10. EP3154942A1 - Preparation of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Piperidine-4-carbothioamide
Introduction
Piperidine-4-carbothioamide is a heterocyclic compound featuring a piperidine ring and a primary carbothioamide functional group. The piperidine scaffold is a privileged structure in medicinal chemistry, and the thioamide group serves as a versatile bioisostere for amides, often enhancing potency or modifying pharmacokinetic properties.[1] Given its potential as a building block in drug discovery, rigorous analytical characterization is imperative to confirm its chemical identity, structure, and purity.[1]
This application note provides a comprehensive, multi-technique guide for researchers, scientists, and drug development professionals to characterize this compound. We will detail orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and data interpretations are grounded in established principles of analytical chemistry to ensure robust and reliable characterization.[2][3][4]
Orthogonal Analytical Workflow
A cornerstone of analytical science is the use of orthogonal methods—techniques that measure different properties of the analyte—to build a comprehensive and irrefutable characterization profile. For a novel or synthesized compound like this compound, no single technique is sufficient. NMR provides the definitive structural map, MS confirms the molecular weight and elemental formula, HPLC assesses purity, and FTIR identifies key functional groups.
Caption: Orthogonal workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[5][6][7][8] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, the precise connectivity of atoms can be established.
Expertise & Causality: Experimental Choices
-
Solvent Selection: DMSO-d₆ is the recommended solvent. The acidic protons of the thioamide (NH₂) and the piperidine amine (NH) will exchange with protic solvents like D₂O or CD₃OD, leading to signal loss. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which helps to sharpen the N-H signals, making them observable.
-
Predicted Spectra: Since specific literature spectra for this compound are not widely available, the predicted chemical shifts are derived from data on analogous 4-substituted piperidines and compounds containing the carbothioamide moiety.[9][10][11][12][13][14] The electron-withdrawing nature of the carbothioamide group is expected to deshield the adjacent methine proton (H-4).
Predicted NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -C(=S)NH ₂ | ~9.5 (broad s, 1H), ~9.2 (broad s, 1H) | Broad Singlet | - |
| C-4 H | ~3.0 - 3.2 | Multiplet | ~45-48 |
| C-2, C-6 H (axial) | ~2.6 - 2.8 | Multiplet | ~44-47 |
| C-2, C-6 H (equatorial) | ~3.1 - 3.3 | Multiplet | ~44-47 |
| C-3, C-5 H (axial) | ~1.5 - 1.7 | Multiplet | ~28-31 |
| C-3, C-5 H (equatorial) | ~1.8 - 2.0 | Multiplet | ~28-31 |
| NH (piperidine) | Variable (broad) | Broad Singlet | - |
| C =S | - | - | ~200-205 |
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to unambiguously assign proton and carbon signals.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound.[15][16][17] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.[18][19]
Expertise & Causality: Experimental Choices
-
Ionization Mode: ESI in positive ion mode is chosen because the basic nitrogen atom of the piperidine ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion.
-
Expected Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ precursor ion can provide structural confirmation. Key fragmentation pathways for piperidine derivatives often involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening, as well as neutral loss of small molecules from substituents.[20][21][22]
Expected Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Formula | C₆H₁₂N₂S | |
| Molecular Weight | 144.24 g/mol | [23] |
| Monoisotopic Mass | 144.0721 Da | [23][24] |
| Expected [M+H]⁺ (ESI+) | m/z 145.0799 | This is the primary ion to look for. |
| Key Fragment Ion | m/z 84.0811 | Corresponds to the piperidine iminium ion after loss of the carbothioamide group. |
Protocol: LC-MS Data Acquisition
Caption: LC-MS data acquisition and processing workflow.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like 50:50 acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Infusion: For initial confirmation, directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition:
-
Set the ionization mode to ESI positive.
-
Acquire a full scan spectrum over a mass range of m/z 50-500.
-
Confirm the presence of the calculated exact mass for the [M+H]⁺ ion.
-
-
MS/MS Acquisition (Optional): Perform a product ion scan on the precursor ion (m/z 145.08) to observe the fragmentation pattern and further confirm the structure.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry standard for determining the purity of chemical compounds.[25] A reverse-phase method is suitable for this compound, which is a polar compound.[26][27]
Expertise & Causality: Experimental Choices
-
Column Selection: A C18 column is a robust, general-purpose reverse-phase column that provides good retention for a wide range of molecules.
-
Mobile Phase: A gradient of water and acetonitrile is used to elute the compound. A small amount of an acid modifier (like formic acid or TFA) is crucial. It protonates the basic piperidine nitrogen, which prevents peak tailing caused by interaction with residual silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[28]
-
Detection: UV detection is appropriate. While the piperidine ring itself does not have a strong chromophore, the carbothioamide group will have a UV absorbance maximum, likely in the 220-280 nm range.
Protocol: Reverse-Phase HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm (or DAD scan) |
| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. This method should be validated according to established guidelines to ensure its accuracy and precision.[29][30][31][32][33]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.
Expertise & Causality: Expected Absorptions
The FTIR spectrum provides a molecular "fingerprint." For this compound, we expect to see characteristic stretches for the N-H bonds of the primary thioamide and the secondary amine, as well as the unique C=S bond. The C=S stretch is often complex and can appear over a wide range, but its presence is a key diagnostic feature.[34][35][36][37]
Predicted FTIR Data
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| N-H Stretch (Thioamide & Amine) | 3100 - 3400 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium-Strong |
| Amide II (N-H Bend) | 1500 - 1650 | Medium-Strong |
| C=S Stretch (Thioamide) | 800 - 1400 | Medium, can be weak |
| C-N Stretch | 1000 - 1250 | Medium |
Protocol: ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
Summary of Characterization
By employing this orthogonal suite of analytical techniques, a complete and reliable characterization of this compound can be achieved. The combined data from NMR, MS, HPLC, and FTIR provides irrefutable evidence for the compound's structure, molecular weight, purity, and the presence of key functional groups, ensuring its suitability for further research and development.
References
- 1. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 2. Handbook of Instrumental Techniques for Analytical Chemistry - Frank A. Settle - Google 圖書 [books.google.com.tw]
- 3. tandfonline.com [tandfonline.com]
- 4. Handbook of Instrumental Techniques for... book by Frank A. Settle [thriftbooks.com]
- 5. wiley.com [wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. books.google.cn [books.google.cn]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound | C6H12N2S | CID 28063559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. PubChemLite - this compound (C6H12N2S) [pubchemlite.lcsb.uni.lu]
- 25. mdpi.com [mdpi.com]
- 26. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. hplc.eu [hplc.eu]
- 29. researchgate.net [researchgate.net]
- 30. Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 31. publications.iupac.org [publications.iupac.org]
- 32. old.iupac.org [old.iupac.org]
- 33. fao.org [fao.org]
- 34. scispace.com [scispace.com]
- 35. iosrjournals.org [iosrjournals.org]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Piperidine-4-carbothioamide Synthesis
Welcome to the technical support center for the synthesis of piperidine-4-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical chemical intermediate. We will explore the most common synthetic routes, address potential challenges through troubleshooting guides and FAQs, and provide detailed experimental protocols. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the chemical principles at play to empower you to achieve higher yields and purity in your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust and well-documented routes. The choice between them often depends on the availability of starting materials, scalability requirements, and safety infrastructure.
-
Route A: Thionation of Piperidine-4-carboxamide. This is a classic transformation that converts a readily available amide into the desired thioamide using a thionating agent.
-
Route B: Sulfhydration of 4-Cyanopiperidine. This method involves the direct addition of a sulfur source, typically hydrogen sulfide (H₂S), across the nitrile group of 4-cyanopiperidine.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Comparative Analysis of Synthetic Routes
To aid in selecting the optimal route for your specific laboratory context, the following table provides a head-to-head comparison.[1]
| Parameter | Route A: Thionation of Piperidine-4-carboxamide | Route B: Sulfhydration of 4-Cyanopiperidine |
| Starting Material | Piperidine-4-carboxamide | 4-Cyanopiperidine (often as HCl salt) |
| Key Reagents | Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀) | Hydrogen Sulfide (H₂S), Catalytic Base (e.g., Triethylamine) |
| Typical Yield | Moderate to High | High (often >90%)[1][2] |
| Reaction Conditions | Elevated temperatures (reflux in toluene, dioxane)[3] | Moderate temperature (e.g., 60°C) under pressure[4] |
| Key Advantages | Avoids handling of highly toxic H₂S gas. | High atom economy, high yield, and often cleaner product precipitation.[2] |
| Key Challenges | Removal of phosphorus byproducts can complicate purification. LR is moisture-sensitive.[5][6] | Requires a pressure reactor and stringent safety protocols for handling H₂S gas. |
| Scalability | Good, but byproduct removal can be a bottleneck on a large scale. | Excellent, particularly with continuous flow systems that mitigate H₂S handling risks.[7] |
Route A: Thionation of Piperidine-4-carboxamide - Troubleshooting Guide
The conversion of amides to thioamides using Lawesson's Reagent (LR) is a cornerstone of organosulfur chemistry.[8][9] LR functions by dissociating into a reactive dithiophosphine ylide which then engages in a [2+2] cycloaddition with the carbonyl oxygen, followed by cycloreversion to form the thiocarbonyl and a stable P=O bond.[10][11][12]
Caption: Workflow and troubleshooting for the Lawesson's Reagent route.
Frequently Asked Questions (FAQs) - Route A
Q1: My reaction with Lawesson's Reagent is slow or incomplete. How can I improve the conversion rate?
A: This is a common issue often related to reaction conditions.
-
Temperature: Lawesson's Reagent typically requires elevated temperatures to ensure both its solubility and reactivity. Refluxing in a high-boiling solvent like toluene or dioxane is standard practice.[3] Electron-rich carbonyls react faster, but amides can be sluggish.[10][11]
-
Stoichiometry: While theoretically 0.5 equivalents of LR are needed per mole of amide, it is common to use a slight excess (e.g., 0.6-0.7 eq) or even up to 1.0 equivalent for less reactive substrates to drive the reaction to completion.
-
Solvent & Moisture: Lawesson's Reagent reacts with water, which will both consume the reagent and generate foul-smelling hydrogen sulfide.[5][13] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: The workup is messy and I'm struggling to isolate a pure product. What are the best practices for purification?
A: The primary challenge is removing the phosphorus-containing byproducts.
-
Quenching and Filtration: Upon completion, cool the reaction mixture. Some byproducts may precipitate and can be removed by filtration.
-
Aqueous Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove some acidic impurities.[14]
-
Chromatography: The most effective method for obtaining a highly pure product is silica gel column chromatography. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity (with ethyl acetate) is typically effective. The thioamide product is generally more non-polar than the starting amide.
Q3: What are the main safety precautions when working with Lawesson's Reagent?
A: Lawesson's Reagent is harmful if swallowed, inhaled, or in contact with skin.[13] It is also moisture-sensitive and can release flammable and toxic gases (like H₂S) upon contact with water.[5]
-
Handling: Always handle LR in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15] Avoid creating dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[15]
-
Quenching: To safely neutralize residual LR and its byproducts in glassware or waste, carefully add an excess of sodium hypochlorite (household bleach) solution in a fume hood.
Route B: Sulfhydration of 4-Cyanopiperidine - Troubleshooting Guide
This route offers a highly efficient and direct conversion of a nitrile to a primary thioamide. The reaction proceeds via the nucleophilic addition of a hydrosulfide species (generated from H₂S and a base) to the electrophilic carbon of the nitrile. Recent patents have demonstrated that using 4-cyanopiperidine hydrochloride with only a catalytic amount of base provides excellent yields and high purity, which simplifies the process by avoiding stoichiometric neutralization steps.[2][16]
Caption: Workflow for the high-yield sulfhydration route.
Frequently Asked Questions (FAQs) - Route B
Q1: My yield is lower than the reported >90%. What are the most critical parameters to control?
A: This is a pressure- and temperature-sensitive reaction.
-
Pressure: The reaction relies on having a sufficient concentration of H₂S dissolved in the solvent. The reaction should be performed in a sealed pressure vessel, and a constant positive pressure of H₂S (e.g., 4 bar) should be maintained throughout the reaction.[2][4] A drop in pressure indicates consumption of the gas, and it should be re-pressurized.
-
Temperature: Heating to a moderate temperature, such as 60°C, significantly accelerates the reaction.[2]
-
Base Catalyst: While the reaction starts with the hydrochloride salt, a small catalytic amount of a tertiary amine base (e.g., 1-5 mol% triethylamine) is crucial to facilitate the reaction.[2][16]
-
Reaction Time: The reaction may require several hours (e.g., 5-12 hours) to go to completion.[2] Monitor by TLC or LCMS if possible by carefully and safely sampling from the reactor.
Q2: How do I handle hydrogen sulfide (H₂S) safely in the lab?
A: Hydrogen sulfide is an extremely toxic, flammable gas that is heavier than air and has the characteristic odor of rotten eggs. Olfactory fatigue can occur quickly, making smell an unreliable indicator of its presence.
-
Ventilation: All operations involving H₂S must be conducted in a certified, high-performance fume hood.
-
Gas Scrubber: Excess H₂S from the reactor must be vented through a scrubber containing an oxidizing agent. A solution of sodium hypochlorite (bleach) is effective for this purpose.
-
Monitoring: A personal H₂S gas monitor is highly recommended for any researcher performing this reaction.
-
Cylinder Handling: Ensure the gas cylinder is secured correctly and that all lines and the reactor are leak-tested with an inert gas (like nitrogen) before introducing H₂S.
Q3: The product precipitates from the reaction mixture. Is it generally pure enough or does it require further purification?
A: A major advantage of this patented method is that the product hydrochloride salt often precipitates from the reaction solvent (e.g., ethanol) in high purity (>99%).[2][16] After cooling the reactor and venting the excess H₂S, the solid can be isolated by simple filtration, washed with a small amount of cold solvent, and dried. This often removes the need for column chromatography, making the process highly scalable and efficient.[2]
Detailed Experimental Protocols
Protocol A: Synthesis via Thionation of Piperidine-4-carboxamide
Materials:
-
Piperidine-4-carboxamide (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine-4-carboxamide (1.0 eq) and anhydrous toluene.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add Lawesson's Reagent (0.6 eq) to the suspension in one portion.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (staining with KMnO₄).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts, washing the filter cake with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Protocol B: Synthesis via Sulfhydration of 4-Cyanopiperidine Hydrochloride[2]
Materials:
-
4-Cyanopiperidine hydrochloride (1.0 eq)
-
Ethanol (or n-Butanol)
-
Triethylamine (0.05 eq)
-
Hydrogen sulfide (H₂S) gas
-
Pressure reactor with gas inlet, pressure gauge, and stirrer
-
Gas scrubber with bleach solution
Procedure:
-
SAFETY: Ensure the entire procedure is conducted in a certified fume hood and a personal H₂S monitor is in use.
-
Charge a pressure reactor with 4-cyanopiperidine hydrochloride (1.0 eq), ethanol, and triethylamine (0.05 eq).
-
Seal the reactor and perform a leak test with nitrogen gas.
-
Begin stirring and heat the mixture to 60°C.
-
Carefully introduce H₂S gas into the reactor until a constant pressure of 4 bar is reached.
-
Maintain the reaction at 60°C and 4 bar for 5-6 hours. Monitor the pressure and add more H₂S as needed to maintain 4 bar.
-
After this period, stop the H₂S inlet and allow the mixture to stir at 60°C for an additional 12 hours.
-
Cool the reactor to 10°C.
-
Carefully and slowly vent the excess H₂S pressure from the reactor through the bleach scrubber.
-
Once depressurized, open the reactor. A solid precipitate should be present.
-
Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting this compound hydrochloride is typically obtained in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 4. US9790182B2 - Preparation of this compound - Google Patents [patents.google.com]
- 5. lobachemie.com [lobachemie.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 8. Thioamide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Lawesson's Reagent [organic-chemistry.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. mdpi.com [mdpi.com]
- 15. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 16. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility of Piperidine-4-carbothioamide in Assay Development
Welcome to the technical support resource for piperidine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. As a thioamide analog of piperidine-4-carboxamide, this molecule presents unique opportunities and challenges, particularly concerning its solubility. This document provides in-depth, experience-driven guidance to help you overcome these hurdles and ensure the reliability and reproducibility of your assays.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the basic chemical properties of this compound?
This compound is a solid, often appearing as a white or off-white substance.[1] Its key identifiers are:
Q2: I can't find specific solubility data for this compound. What is its expected solubility profile?
While precise, publicly available quantitative solubility data for this specific compound is limited, we can predict its behavior based on its structural components: the polar piperidine ring and the carbothioamide group.
-
The piperidine ring is a cyclic secondary amine, which generally imparts good solubility in polar solvents like water, alcohols (ethanol, methanol), and polar aprotic solvents such as DMSO, due to its ability to form hydrogen bonds.[3][4][5]
-
The **carbothioamide group (-CSNH₂) **, however, modifies this behavior. Replacing the oxygen of an amide with sulfur generally decreases polarity. Thioamides are weaker hydrogen bond acceptors than their amide counterparts, which can lead to reduced aqueous solubility.[6] Conversely, this change can increase lipophilicity.
Therefore, you should anticipate moderate to low solubility in aqueous buffers and good solubility in polar aprotic organic solvents like DMSO and DMF. Its solubility in alcohols like ethanol and methanol is expected to be moderate.
Q3: My this compound is not dissolving in my aqueous assay buffer. What is the first step I should take?
The most common and immediate strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be serially diluted into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.
Q4: Are there any known stability issues with thioamide compounds like this one in typical assay conditions?
Yes, the thioamide functional group can be more reactive than its amide equivalent.[6]
-
pH Sensitivity: Thioamides can be susceptible to hydrolysis under strongly acidic or alkaline conditions, which could lead to the formation of the corresponding amide.[7] It is advisable to maintain a near-neutral pH in your assay buffers if possible.
-
Reactivity: The sulfur atom in the thioamide group is nucleophilic and can potentially interact with certain reagents in your assay.[8]
It is always good practice to run control experiments to ensure that the compound is stable over the time course of your assay.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming common and complex solubility challenges.
Guide 1: Initial Dissolution Failure in Aqueous Buffers
If you are experiencing precipitation or cloudiness when adding your DMSO stock of this compound to your aqueous assay buffer, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting initial precipitation.
Guide 2: Determining the Practical Solubility Limit in Your System
Since published data is scarce, determining the empirical solubility of this compound in your specific assay buffer is a crucial step for reliable results.
Experimental Protocol: Kinetic Solubility Determination
This protocol provides a straightforward method to estimate the solubility of your compound in a specific buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your target aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh your this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).
-
Serial Dilution in DMSO: In a separate plate, perform a serial dilution of your stock solution with DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Addition to Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) from each DMSO concentration into the wells of a 96-well plate pre-filled with a larger volume of your aqueous assay buffer (e.g., 198 µL). This will create your final test concentrations in a constant, low percentage of DMSO.
-
Equilibration: Cover the plate and allow it to equilibrate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry (Light Scattering): Measure the turbidity of each well. A sharp increase in light scattering indicates the point of precipitation and thus the kinetic solubility limit.
-
Absorbance: Alternatively, carefully inspect the wells for visible precipitate. You can also measure the absorbance at a wavelength where the compound absorbs. A plateau in absorbance with increasing concentration suggests that the solubility limit has been reached.
-
Data Interpretation: The highest concentration that does not show a significant increase in turbidity or where absorbance is still linear with concentration can be considered your working kinetic solubility limit for that specific buffer system.
| Solvent System | Predicted Qualitative Solubility | Rationale |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Moderate | The polar piperidine ring aids solubility, but the less polar thioamide group reduces hydrogen bonding with water compared to an amide. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Ethanol/Methanol | Moderate to High | The polar hydroxyl group can interact with the piperidine, but the overall polarity is less than DMSO. |
| Acetonitrile | Moderate | A polar aprotic solvent, but generally less effective at solvating polar compounds than DMSO. |
Guide 3: Advanced Formulation Strategies for Poorly Soluble Compounds
If standard co-solvent approaches are insufficient or interfere with your assay, more advanced formulation techniques can be considered.
-
Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.
-
pH Adjustment: If your assay can tolerate a pH shift, you can test the solubility of this compound in buffers of varying pH. As a basic compound (due to the piperidine nitrogen), its solubility may increase in slightly acidic conditions where it becomes protonated.
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) can form micelles that can solubilize hydrophobic compounds. However, be cautious as surfactants can interfere with many biological assays.
Caption: Decision tree for solubility enhancement strategies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | C6H12N2S | CID 28063559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
stability and storage conditions for piperidine-4-carbothioamide
Welcome to the technical resource center for Piperidine-4-carbothioamide (CAS: 112401-09-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. We will address common questions and troubleshoot potential issues related to its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound?
This compound is a solid organic compound with the molecular formula C₆H₁₂N₂S and a molecular weight of approximately 144.24 g/mol . Its structure features a piperidine ring, which is a saturated heterocycle, and a primary carbothioamide (-C(=S)NH₂) group. The presence of the thioamide and the secondary amine in the piperidine ring are key determinants of its chemical reactivity and stability. Thioamides are generally more resistant to hydrolysis than their amide counterparts but can be susceptible to oxidation and are better hydrogen bond donors.
Q2: What are the recommended long-term storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, proper storage is critical. The consensus from supplier data and general chemical principles points to the following conditions.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways such as hydrolysis and oxidation. Avoids heat that could accelerate decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidation, particularly of the thioamide group and the piperidine ring nitrogen. |
| Light | Protect from light; store in an amber vial or opaque container. | Prevents photolytic degradation, which can be initiated by UV light energy. |
| Moisture | Keep in a tightly sealed container in a dry environment or desiccator. | The thioamide group can be susceptible to slow hydrolysis over time. Moisture can also facilitate other degradation reactions. |
Q3: What are the visible signs of compound degradation?
While analytical techniques are required for confirmation, visual inspection can provide early warnings of potential degradation. Look for:
-
Change in Color: A noticeable shift from its initial color (typically off-white or light yellow) to a darker yellow or brown hue.
-
Change in Physical State: Clumping, melting (if stored improperly), or development of an unusual odor. The parent compound is a solid at room temperature.
-
Insolubility: Difficulty dissolving the compound in a solvent in which it was previously known to be soluble. This may indicate the formation of insoluble polymeric byproducts.
If any of these signs are observed, it is highly recommended to re-qualify the material using an appropriate analytical method (e.g., HPLC, LC-MS, NMR) before use.
Troubleshooting Guide: Stability & Experimental Issues
This section addresses specific problems you might encounter during your research, linking them to the stability and handling of this compound.
Problem 1: My assay results are inconsistent, or the compound shows decreased potency over time.
Inconsistent results or a loss of biological activity are classic indicators of compound degradation. The thioamide and piperidine moieties are susceptible to chemical changes that can alter the molecule's ability to interact with its biological target.
The root cause is likely the degradation of the stock solution or the solid compound. The primary degradation pathways for this class of molecules include:
-
Oxidation: The sulfur atom in the thioamide is susceptible to oxidation. Furthermore, the secondary amine of the piperidine ring can be oxidized to an N-oxide or be involved in ring-opening reactions.
-
Hydrolysis: Although slower than for amides, the thioamide bond can be cleaved by water, especially if the solution is stored at a non-neutral pH or for extended periods.
-
Solvent Reactivity: Ensure the solvent used for stock solutions is high-purity and does not contain reactive impurities (e.g., peroxides in aged ethers).
Here is a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: I observe unexpected peaks in my HPLC or LC-MS analysis.
The appearance of new, unidentified peaks is a direct sign of degradation or contamination. A forced degradation study can help identify the likely degradation products and understand the compound's liabilities under your specific experimental conditions.
Based on the structure, two primary degradation pathways can be hypothesized: oxidation and hydrolysis.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally stress the compound to rapidly identify potential degradation pathways and assess its stability in various conditions.
Objective: To identify degradation products of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clean vial.
-
Acid Hydrolysis: Add 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
-
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of HPLC-grade water and store it at 4°C, protected from light.
-
Sample Analysis:
-
At the end of the incubation period, cool all samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and the decrease in the parent peak area.
-
This structured approach will provide critical insights into the compound's stability, helping you to design more robust experiments and ensure the reliability of your data.
Technical Support Center: Overcoming Common Issues in Piperidine-4-carbothioamide Reactions
Welcome to the technical support center for the synthesis of piperidine-4-carbothioamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your virtual Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the common route from 4-cyanopiperidine and a sulfur source like hydrogen sulfide (H₂S).
Issue 1: Low or No Product Yield
A lower-than-expected yield is one of the most common frustrations in synthesis. Let's break down the potential causes and their solutions.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The conversion of the nitrile to the thioamide may be slow or incomplete. This can be due to insufficient reaction time, low temperature, or inadequate mixing. | 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some reactions may require stirring for 12 hours or more.[1][2] 2. Increase Temperature: Gently heating the reaction mixture (e.g., to 60°C) can significantly increase the reaction rate. Use a sealed reaction vessel for reactions above the solvent's boiling point.[1][2] 3. Ensure Efficient Stirring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing of reagents. |
| Inefficient H₂S Delivery | If using gaseous H₂S, it may not be adequately saturating the reaction mixture. | 1. Use a Pressure Reactor: For a more controlled and efficient reaction, conduct the synthesis in a sealed pressure reactor with a constant H₂S pressure (e.g., 4 bar).[1][2] 2. Alternative Sulfur Sources: Consider using a solid sulfur source like sodium hydrosulfide (NaSH) if handling gaseous H₂S is problematic. This can simplify the experimental setup.[3] |
| Base Stoichiometry | While a base is necessary to catalyze the reaction, using a stoichiometric amount can sometimes lead to side reactions or complicate the workup, especially if the free base of this compound is desired. Conversely, insufficient catalyst will result in a sluggish reaction. | 1. Use a Catalytic Amount of Base: For the synthesis of the hydrochloride salt, a catalytic amount of a tertiary amine base like triethylamine (1-5 mol%) is often sufficient and simplifies the process.[1][2] 2. Choose the Right Base: Triethylamine is a common and effective choice. Other bases like pyridine or di-n-butylamine can also be used.[1] |
| Product Decomposition | Thioamides can be sensitive to harsh conditions. Prolonged exposure to high temperatures or strongly acidic or basic conditions can lead to decomposition. One potential degradation pathway is the reverse reaction to the nitrile.[4] | 1. Optimize Reaction Conditions: Avoid excessive heating or prolonged reaction times once the reaction is complete. 2. Workup Promptly: Process the reaction mixture as soon as it has reached completion to minimize the risk of product degradation. |
Issue 2: Presence of Significant Impurities in the Crude Product
The purity of your final compound is critical. Here’s how to tackle common impurities.
Potential Impurities and Mitigation Strategies
| Impurity | Identification | Cause | Prevention and Removal |
| Unreacted 4-Cyanopiperidine | Can be detected by TLC, LC-MS, or ¹H NMR (presence of the nitrile peak). | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . For removal, careful column chromatography or recrystallization may be effective, though their similar polarities can make separation challenging. |
| Piperidine-4-carboxamide | May be present if the starting 4-cyanopiperidine was generated from the corresponding amide and contains residual starting material. | Incomplete dehydration of piperidine-4-carboxamide to 4-cyanopiperidine. | Ensure the purity of the starting 4-cyanopiperidine before use. Purification can be achieved by column chromatography. |
| Elemental Sulfur | A yellow, insoluble solid. | Can be introduced if using certain sulfurating agents or if side reactions occur. | Can often be removed by filtration of the reaction mixture or by washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide - use with extreme caution in a fume hood). |
| Pyridine | If pyridine is used as a base or solvent. | Difficult to remove by simple distillation due to the formation of an azeotrope with piperidine derivatives.[5] | 1. Use an Alternative Base: Opt for a more volatile base like triethylamine. 2. Acidic Wash: During workup, an acidic wash (e.g., dilute HCl) will protonate both the product and the pyridine, but subsequent basification and extraction may allow for separation based on differing partition coefficients. |
| Discoloration (Yellow/Brown) | Visual observation. | Often due to oxidation of the piperidine ring or the thioamide group.[5] | 1. Use an Inert Atmosphere: Conduct the reaction and store the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Activated Carbon: Treatment with activated carbon during recrystallization can sometimes remove colored impurities. 3. Fresh Solvents: Ensure that the solvents used are pure and free from oxidizing impurities. |
Issue 3: Difficult Purification
This compound is a polar and basic compound, which can present challenges during purification.
Purification Workflow
Caption: Purification decision workflow for this compound.
Troubleshooting Purification Steps
-
Recrystallization:
-
Solvent Selection: A good solvent will dissolve the compound when hot but not at room temperature. For piperidine derivatives, alcohols like ethanol or isopropanol are often good choices.[6]
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to the cooling rate being too fast or the presence of impurities.[6]
-
Solution: Try cooling the solution more slowly. You can also try adding a small amount of a "poor" solvent (an anti-solvent) in which the compound is insoluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[6]
-
-
-
Column Chromatography:
-
Streaking on Silica Gel: The basic nature of the piperidine nitrogen can cause streaking on acidic silica gel.
-
Solution 1: Add a small amount of a base, such as triethylamine (~1%), to the eluent to suppress the interaction between your compound and the silica.
-
Solution 2: Use a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.[7]
-
Solution 3: Consider reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often very effective for polar compounds.[8][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with hydrogen sulfide (H₂S)?
A1: Hydrogen sulfide is an extremely toxic gas and must be handled with great care in a well-ventilated chemical fume hood.[10][11][12]
-
Olfactory Fatigue: Do not rely on the "rotten egg" smell to gauge its concentration. H₂S causes rapid olfactory fatigue, meaning you will lose the ability to smell it even at dangerous concentrations.[13]
-
Engineering Controls: Always work in a certified chemical fume hood. Ensure that your experimental setup is secure and there are no leaks.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[10]
-
Monitoring: The use of a personal H₂S gas monitor with an alarm is highly recommended.[12]
-
Emergency Preparedness: Have an emergency plan in place and ensure you are familiar with your institution's safety protocols for handling toxic gases. Do not work alone when using H₂S.[12]
Q2: My reaction involves the thionation of piperidine-4-carboxamide with Lawesson's reagent. What are the common issues with this method?
A2: While effective, using Lawesson's reagent has its own set of challenges.
-
Byproduct Removal: The reaction produces phosphorus-containing byproducts that can be difficult to remove. A common strategy is to quench the reaction with a small amount of alcohol (like ethanol or ethylene glycol) which reacts with the byproducts to form more polar, water-soluble species that can be removed during an aqueous workup.[14][15]
-
Reaction Conditions: The reaction typically requires elevated temperatures (refluxing in a solvent like toluene or THF), and the reaction time should be monitored carefully to avoid decomposition of the product.
Q3: Can I store my this compound product in solution?
A3: It is generally recommended to store the product as a solid. Piperidine derivatives in solution can react with atmospheric carbon dioxide to form carbonate salts, which may precipitate over time.[16] If you must store it in solution, use a tightly sealed container with an inert atmosphere (e.g., argon or nitrogen).
Q4: What is the mechanism of thioamide formation from a nitrile and H₂S?
A4: The reaction is believed to proceed via the nucleophilic addition of the hydrosulfide anion (HS⁻), generated in situ from H₂S and a base, to the electrophilic carbon of the nitrile. The resulting thioimidate intermediate is then protonated to give the final thioamide product.
General Reaction Scheme
Caption: Simplified reaction mechanism for thioamide synthesis.
Q5: I am considering scaling up my synthesis. What are the main challenges?
A5: The primary challenge for scaling up this reaction is the safe handling of larger quantities of H₂S.[17]
-
Engineering Solutions: For larger scales, using a dedicated pressure reactor with appropriate scrubbers for excess H₂S is essential. A continuous flow system can also be an excellent option for improving safety and control.[17]
-
Heat Management: The reaction can be exothermic, so ensure adequate cooling and temperature control to prevent runaway reactions.
-
Workup and Purification: At scale, chromatography is often impractical. Developing a robust crystallization or precipitation method for purification is crucial. The use of catalytic base, as described in several patents, is advantageous as it simplifies the workup and reduces waste.[1][2]
Experimental Protocols
Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from patented procedures and is intended as a starting point.[1][2]
Materials:
-
4-Cyanopiperidine hydrochloride
-
Ethanol
-
Triethylamine
-
Hydrogen sulfide (gas)
-
Pressure reactor
-
Scrubber system (e.g., containing bleach solution)
Procedure:
-
In a pressure reactor, suspend 4-cyanopiperidine hydrochloride (1 equivalent) in ethanol.
-
Add a catalytic amount of triethylamine (e.g., 0.05 equivalents).
-
Seal the reactor and heat the mixture to 60°C with vigorous stirring.
-
Introduce hydrogen sulfide gas into the reactor to a constant pressure of 4 bar.
-
Maintain the temperature and pressure, stirring for 5-12 hours. Monitor the reaction progress by taking aliquots (after safely venting and purging) and analyzing by TLC or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature.
-
Slowly and safely vent the excess hydrogen sulfide through a scrubber.
-
Purge the reactor with nitrogen.
-
The product often precipitates from the cooled reaction mixture. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol and dry under vacuum to yield this compound hydrochloride.
References
- 1. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 2. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. CCOHS: Hydrogen Sulfide [ccohs.ca]
- 11. Hydrogen Sulfide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 13. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 112401-09-9 | Benchchem [benchchem.com]
Technical Support Center: Purification of Crude Piperidine-4-carbothioamide
Welcome to the technical support center for the purification of piperidine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we understand that obtaining a pure compound is critical for reliable downstream applications. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 4-cyanopiperidine with a sulfur source like hydrogen sulfide (H₂S).[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Primarily 4-cyanopiperidine.
-
Hydrolysis Product: Piperidine-4-carboxamide, the corresponding oxygen analog, can form if water is present during the reaction or workup. The thioamide functional group can be sensitive to both acidic and basic conditions, which may lead to degradation.[3]
-
Side-Reaction Products: Thionation reactions can sometimes yield complex byproducts. Anecdotal reports in peptide synthesis, for instance, suggest that thioamide installation is not always quantitative and can lead to side products.[4][5][6]
-
Residual Solvents: Solvents used in the reaction (e.g., ethanol, n-butanol, DMF) or workup can be retained in the crude product.[1][2]
-
Reagents: If a base catalyst (e.g., triethylamine) is used, it may be present in the crude mixture.[1]
Purification Strategy Workflow
Before selecting a method, a preliminary analysis of the crude product is recommended. A simple Thin Layer Chromatography (TLC) or a crude ¹H NMR can provide valuable information about the number and nature of impurities, guiding your choice of purification technique.
References
- 1. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 2. US9790182B2 - Preparation of this compound - Google Patents [patents.google.com]
- 3. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
troubleshooting guide for piperidine-4-carbothioamide synthesis scale-up
Welcome to the technical support center for the synthesis of piperidine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. The information presented here is based on established synthetic routes and aims to explain the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Troubleshooting Guide
This guide is structured around the two primary synthetic routes for this compound: the reaction of 4-cyanopiperidine with a sulfur source and the thionation of piperidine-4-carboxamide.
Route 1: From 4-Cyanopiperidine with Hydrogen Sulfide
This is a widely used method that involves the direct addition of hydrogen sulfide to 4-cyanopiperidine. While capable of producing high yields and purity, it presents challenges, particularly concerning the handling of gaseous and toxic reagents, especially during scale-up.[1][2][3]
Question: My reaction yield is low when reacting 4-cyanopiperidine with hydrogen sulfide. What are the potential causes and how can I improve it?
Answer:
Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction of a nitrile with hydrogen sulfide to form a thioamide can be slow.[2]
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time until the starting material is consumed.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 60°C) can significantly increase the reaction rate.[1][2]
-
Increase H₂S Pressure: When using a pressure reactor, maintaining a constant overpressure of H₂S (e.g., 4 bar) ensures a sufficient concentration of the reagent in the reaction mixture.[1][2]
-
-
-
Insufficient Base: The reaction is often facilitated by a base.
-
Solution:
-
Catalytic Amount of Base: The use of a catalytic amount of a base like triethylamine (1-5 mol%) has been shown to be effective in promoting the reaction without the need for stoichiometric amounts, which can complicate work-up.[1]
-
Choice of Base: While triethylamine is common, other organic bases can also be employed.[4]
-
-
-
Starting Material Purity: The purity of 4-cyanopiperidine is crucial. Impurities from its synthesis (e.g., residual dehydrating agents from the corresponding amide) can interfere with the reaction.
-
Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate.
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the overall yield.
-
Hydrolysis of Thioamide: Thioamides can be susceptible to hydrolysis back to the corresponding amide, especially if water is present in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents to minimize water content.
-
-
Unreacted Starting Material: As mentioned, incomplete reactions will leave unreacted 4-cyanopiperidine.
-
Solution: Optimize reaction conditions (time, temperature, pressure) to drive the reaction to completion.
-
-
Formation of Disulfides: Oxidative side reactions, though less common in this specific synthesis, can lead to disulfide impurities.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) before the introduction of hydrogen sulfide.
-
Question: I am scaling up the synthesis and am concerned about the safe handling of hydrogen sulfide. What are the key considerations?
Answer:
Scaling up reactions involving hydrogen sulfide, a highly toxic and flammable gas, requires stringent safety protocols and appropriate equipment.
-
Specialized Equipment:
-
Pressure Reactor: A pressure reactor is essential for conducting the reaction safely and efficiently at elevated pressures.[1][2]
-
Gas Scrubber: Excess hydrogen sulfide must be safely neutralized. A scrubber containing a solution of sodium hypochlorite (bleach) is an effective way to trap and decompose the gas.[1][2]
-
-
Safety Precautions:
-
Fume Hood: All operations involving hydrogen sulfide must be performed in a well-ventilated fume hood.
-
H₂S Detector: A personal and/or area hydrogen sulfide detector is crucial for early detection of any leaks.
-
Emergency Plan: Have a clear emergency plan in place in case of accidental release.
-
-
Alternative Sulfur Sources: For some applications, and to avoid handling H₂S gas, other sulfur sources can be considered, though they may have their own drawbacks.
Route 2: Thionation of Piperidine-4-carboxamide with Lawesson's Reagent
This method involves the conversion of the more readily available piperidine-4-carboxamide to the thioamide using a thionating agent, most commonly Lawesson's reagent. The primary challenge with this route is often the purification of the final product from phosphorus-containing byproducts.[5][6]
Question: My reaction with Lawesson's reagent is complete, but I am struggling to purify the this compound from the byproducts. What is the best approach?
Answer:
Purification after a Lawesson's reagent reaction is a common hurdle due to the formation of phosphorus-containing byproducts.[5][6]
-
Understanding the Byproducts: The reaction of Lawesson's reagent with an amide produces a stoichiometric amount of a six-membered ring phosphorus-containing byproduct.[5][6]
-
Chromatography-Free Workup: Several strategies have been developed to avoid column chromatography, which can be challenging and costly on a larger scale.
-
Alcohol Quench: After the reaction is complete, adding an excess of an alcohol like ethanol or ethylene glycol and heating the mixture can decompose the phosphorus byproduct into more polar and easily separable compounds.[5][6]
-
Extraction: A standard aqueous workup can then be used to separate the desired thioamide from the polar byproducts.[5]
-
-
Optimized Reaction Stoichiometry: Using the correct stoichiometry of Lawesson's reagent is important. An excess can lead to more byproducts and complicate purification.
-
Solution: Typically, 0.5-0.6 equivalents of Lawesson's reagent per equivalent of amide are sufficient. Monitor the reaction by TLC to ensure full consumption of the starting material without adding a large excess of the reagent.[5]
-
Question: The yield of my thionation reaction is inconsistent. What factors could be affecting the outcome?
Answer:
Inconsistent yields in thionation reactions can often be traced back to reaction conditions and reagent quality.
-
Reaction Temperature and Time: Thionation with Lawesson's reagent typically requires elevated temperatures (refluxing in a solvent like toluene or dioxane).[5]
-
Solution: Ensure the reaction is heated sufficiently and for an adequate amount of time. Monitor the reaction progress to determine the optimal reaction time.
-
-
Purity of Lawesson's Reagent: Lawesson's reagent can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality Lawesson's reagent. Store it in a cool, dry place under an inert atmosphere.
-
-
Solvent Choice: The choice of solvent can impact the solubility of the reagents and the reaction rate.
-
Solution: Anhydrous, non-protic solvents like toluene or dioxane are commonly used. Ensure the solvent is dry, as water can react with Lawesson's reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound?
A1: Thioamides are generally less stable than their corresponding amides. They can be sensitive to both acidic and basic conditions, which can lead to hydrolysis back to the amide.[7][8] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Q2: Are there any specific analytical techniques recommended for monitoring the reaction progress and purity of this compound?
A2:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative information on reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and purity assessment of the final product. The chemical shifts of the protons and carbons adjacent to the thioamide group will be characteristic.[1][2]
Q3: For the synthesis starting from 4-cyanopiperidine hydrochloride, is it necessary to neutralize it to the free base first?
A3: It is not always necessary to neutralize the hydrochloride salt. In fact, some patented procedures describe the direct reaction of 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of base.[1][4] This can save a process step, which is advantageous for scale-up.[1]
Q4: Can other thionating reagents be used instead of Lawesson's reagent?
A4: Yes, other thionating reagents exist, such as phosphorus pentasulfide (P₄S₁₀). However, Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally milder reaction conditions. The workup for reactions with P₄S₁₀ can also be challenging.
Visual and Data Summaries
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Cyanopiperidine | Route 2: From Piperidine-4-carboxamide |
| Starting Material | 4-Cyanopiperidine (or HCl salt) | Piperidine-4-carboxamide |
| Key Reagent | Hydrogen Sulfide (H₂S) | Lawesson's Reagent |
| Typical Yield | High (can be >90%)[1][3] | Moderate to High |
| Key Challenge | Handling of toxic H₂S gas, especially at scale. | Purification from phosphorus byproducts.[5][6] |
| Scalability | Good, with appropriate engineering controls. | Good, with optimized workup procedures.[5][6] |
Diagram 1: Troubleshooting Workflow for Low Yield in H₂S Reaction
Caption: Troubleshooting flowchart for low yield in the synthesis from 4-cyanopiperidine.
Diagram 2: Workup Protocol for Lawesson's Reagent Reaction
Caption: Chromatography-free workup for reactions involving Lawesson's reagent.
References
- 1. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 2. US9790182B2 - Preparation of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Piperidine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when working to enhance the oral bioavailability of piperidine-containing compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of clinically approved drugs, due to its ability to modulate physicochemical properties like lipophilicity and solubility, and its metabolic stability.[1] However, optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can be a significant hurdle. This guide is structured to help you diagnose and overcome these challenges systematically.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the fundamental questions and initial steps to take when you encounter poor oral bioavailability with a piperidine-containing compound.
Frequently Asked Questions (FAQs)
Q1: Why is the piperidine scaffold so prevalent in drug discovery?
A1: The piperidine ring is a versatile, six-membered nitrogen-containing heterocycle that offers several advantages in drug design.[2][3] Its non-aromatic, saturated structure allows for a three-dimensional arrangement of substituents, which can be crucial for fitting into the binding pockets of molecular targets.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological receptors. Furthermore, the piperidine motif can improve a compound's pharmacokinetic properties, such as membrane transport and metabolic stability, while often reducing toxicity.[1]
Q2: My new piperidine compound has very low oral bioavailability. What are the most likely causes?
A2: For any research compound, poor oral bioavailability typically stems from one or more of the following issues:
-
Poor Aqueous Solubility: The compound doesn't dissolve sufficiently in gastrointestinal (GI) fluids to be absorbed.[4] This is a very common issue for piperidine compounds, which can be nonpolar depending on their substituents.
-
Low Intestinal Permeability: The molecule cannot efficiently cross the intestinal wall to enter the bloodstream.[4]
-
Extensive First-Pass Metabolism: The compound is rapidly broken down by enzymes in the gut wall or liver before it can reach systemic circulation.[4]
-
Efflux by Transporters: Active transport proteins, such as P-glycoprotein (P-gp), pump the compound back into the GI tract, limiting its net absorption.[4][5]
Q3: What are the critical first steps in troubleshooting poor oral bioavailability?
A3: A systematic approach is essential.[4] Before attempting complex formulations, you must characterize the compound's fundamental physicochemical properties to identify the primary barrier to absorption.
-
Determine Aqueous Solubility: Measure the equilibrium solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This will tell you if solubility is the limiting factor.
-
Assess Lipophilicity (LogP/LogD): Determine the octanol-water partition coefficient. This helps predict membrane permeability. Highly lipophilic compounds (LogP > 4) often have solubility issues.[6]
-
Determine pKa: The ionization constant of the piperidine nitrogen is crucial. Most piperidines are basic, meaning their solubility is highly pH-dependent.
-
Evaluate In Vitro Permeability: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross an intestinal-like barrier and to identify if it's a substrate for efflux transporters like P-gp.
-
Assess In Vitro Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions to determine its intrinsic clearance and susceptibility to first-pass metabolism.[4]
The results from these initial assays will guide your strategy, as illustrated in the workflow below.
Caption: Initial workflow for diagnosing poor oral bioavailability.
Part 2: Troubleshooting Guide for Solubility-Limited Bioavailability
If your initial characterization points to low aqueous solubility as the primary hurdle, this section provides targeted troubleshooting steps and formulation strategies.
FAQs & Troubleshooting
Q4: My piperidine compound is basic, but its solubility in neutral pH buffer (PBS, pH 7.4) is extremely low. How can I address this?
A4: This is a classic challenge for basic compounds. The piperidine nitrogen is likely protonated and soluble in the acidic environment of the stomach but crashes out of solution as it enters the higher pH of the small intestine, where most drug absorption occurs.
-
pH Adjustment & Salt Formation: The most direct approach is to form a salt with a pharmaceutically acceptable acid.[7][8] Salt formation can increase the dissolution rate and aqueous solubility by several orders of magnitude.[7] However, be mindful of the common ion effect and the potential for the salt to convert back to the less soluble free base in the gut.
Q5: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. How can I prevent this?
A5: This common laboratory problem indicates your compound is "brick dust"—poorly soluble in both water and lipids.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically ≤1%) to avoid artifacts, but high enough to maintain solubility.
-
Use Co-solvents: Prepare intermediate dilutions in a buffer containing a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400.[9]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually lower the organic solvent concentration, which can prevent abrupt precipitation.
Q6: Simple salt formation isn't enough. What advanced formulation strategies can I try?
A6: For compounds with very low solubility (BCS Class II or IV), more advanced methods are needed to increase the concentration of dissolved drug in the GI tract.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly enhance its apparent solubility and dissolution rate.[5][10] The amorphous form lacks the strong crystal lattice energy that must be overcome for dissolution.[7]
-
Lipid-Based Formulations (LBFs): For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption.[9] Self-emulsifying drug delivery systems (SEDDS) are particularly effective; they are isotropic mixtures that form fine oil-in-water emulsions upon contact with GI fluids, keeping the drug in a solubilized state.[5][7][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble piperidine compound, forming an inclusion complex with greatly improved aqueous solubility.[9][10]
Data & Protocols
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Best For... | Key Considerations |
| Salt Formation | Ionizes the drug, increasing interaction with water.[7][8] | Ionizable (basic or acidic) compounds. | Potential for conversion to free base; hygroscopicity issues. |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate (Noyes-Whitney equation).[8][9] | Dissolution rate-limited compounds (DCS IIa).[7] | Can lead to particle aggregation; may not help solubility-limited compounds. |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy, creating a high-energy, more soluble form.[7] | "Brick dust" compounds; high melting point crystalline solids. | Physically and chemically unstable; risk of recrystallization. |
| Lipid-Based Formulations | Presents the drug in a pre-dissolved state; utilizes lipid absorption pathways.[9][10] | Lipophilic compounds (high LogP).[7] | Potential for GI side effects; requires careful excipient selection. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a soluble host-guest complex. | Compounds with appropriate size and geometry to fit in the cyclodextrin cavity. | Can be limited by the amount of cyclodextrin that can be safely administered.[10] |
Protocol 1: Basic Protocol for Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for creating an ASD for initial screening purposes.
-
Materials: Piperidine compound, polymer carrier (e.g., PVP, HPMC-AS), suitable organic solvent (e.g., methanol, acetone).
-
Solubilization: Dissolve both the piperidine compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w). Ensure a clear solution is formed.
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). This should result in a thin, clear film on the flask wall.
-
Drying: Transfer the solid film to a vacuum oven and dry overnight to remove all residual solvent.
-
Processing: Gently scrape the dried ASD from the flask. Pulverize it using a mortar and pestle and pass it through a sieve to obtain a fine powder with a uniform particle size.
-
Characterization: Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks) and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).
Part 3: Troubleshooting Guide for Metabolism-Limited Bioavailability
If your compound is soluble and permeable but still shows low bioavailability, it is likely undergoing extensive first-pass metabolism. The piperidine ring itself is relatively stable, but it and its substituents can be targets for metabolic enzymes.[1]
FAQs & Troubleshooting
Q7: How do I know if my piperidine compound is a victim of first-pass metabolism?
A7: A low oral bioavailability (F%) value despite good solubility and permeability is a strong indicator. The definitive experiment is a pharmacokinetic study comparing oral (PO) and intravenous (IV) administration. A low F% with a high plasma clearance value after IV dosing points toward rapid systemic metabolism. High clearance with a very low F% suggests extensive hepatic and/or gut wall first-pass metabolism. An in vitro metabolic stability assay showing a short half-life in liver microsomes also strongly supports this hypothesis.[4]
Q8: What are the most common metabolic pathways for piperidine-containing drugs?
A8: The metabolism is highly dependent on the overall structure, but common pathways catalyzed by cytochrome P450 enzymes (especially CYP3A4 and CYP2D6) include:
-
N-dealkylation: If the piperidine nitrogen has an alkyl substituent (e.g., N-methyl), this group can be cleaved. This is often a predominant pathway for 4-aminopiperidine drugs.[11]
-
Ring Hydroxylation: Oxidation can occur at various positions on the piperidine ring, typically at the 3- or 4-position, to form a hydroxylated metabolite.
-
Oxidation of Adjacent Carbons: The carbon atoms alpha to the nitrogen can be oxidized, leading to ring opening.
Caption: Common metabolic pathways for piperidine compounds.
Q9: How can I make my compound more resistant to metabolism?
A9: This is a key aspect of medicinal chemistry known as "metabolic soft spot" mitigation.
-
Blocking Metabolic Sites: Introduce a metabolically stable group, like a fluorine atom, at a position susceptible to hydroxylation.
-
Steric Hindrance: Add bulky groups near the metabolic site to prevent the enzyme from accessing it.
-
Bioisosteric Replacement: Replace a metabolically liable part of the molecule with a group that has similar physical and chemical properties but is more stable. Using piperidine spirocyclic bioisosteres is one recommended strategy to improve metabolic stability.[1]
-
Use of a Bioenhancer: Co-administer your drug with an inhibitor of metabolic enzymes. The most well-known example is piperine.
The Role of Piperine as a Natural Bioenhancer
Q10: What is piperine and how does it enhance bioavailability?
A10: Piperine is the pungent alkaloid found in black pepper (Piper nigrum).[12][13] It is a potent, though not entirely specific, inhibitor of major drug-metabolizing enzymes, including CYP3A4, and efflux transporters like P-glycoprotein.[14][15][16] By inhibiting these pathways, piperine can significantly slow down the first-pass metabolism and reduce the efflux of co-administered drugs, leading to a substantial increase in their plasma concentration and overall bioavailability.[12][13] For example, co-administration of piperine with the anti-tuberculosis drug rifampicin allowed for a dose reduction from 450 mg to 200 mg by increasing its bioavailability by about 60%.[13]
Q11: What are the challenges of using piperine as a bioenhancer?
A11: While effective, piperine itself has very poor water solubility, which limits its own absorption and clinical utility.[17] Therefore, formulation strategies such as particle size reduction, solid dispersions, and lipid-based delivery systems are often required to enhance the solubility and bioavailability of piperine itself, so it can effectively act as a bioenhancer for another compound.[17]
Part 4: Analytical Methods for Bioavailability Studies
Accurate and robust analytical methods are the bedrock of any bioavailability study.
FAQs
Q12: What is the standard analytical method for quantifying my piperidine compound in plasma samples from a PK study?
A12: The gold standard for quantifying small molecule drugs and their metabolites in complex biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This technique offers exceptional sensitivity (allowing for detection at low pg/mL to ng/mL levels) and selectivity (the ability to distinguish the parent drug from its metabolites and endogenous matrix components). A validated LC-MS/MS method is required to accurately determine pharmacokinetic parameters like Cmax, Tmax, and AUC.[4]
Q13: How can I measure the concentration of my active compound in a formulation like an ASD or SEDDS?
A13: For formulation analysis and quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is typically sufficient and widely used.[18][19] The method must be validated for linearity, accuracy, precision, and specificity to ensure you are accurately quantifying the drug content and monitoring its stability in the formulation. For piperine specifically, a common detection wavelength is 343 nm.[18][19]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. "Preclinical pharmacokinetics and metabolism of MNP001, a piperidine an" by Binfeng Xia, Desuo Wang et al. [digitalcommons.pcom.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. seer.ufrgs.br [seer.ufrgs.br]
- 19. researchgate.net [researchgate.net]
strategies to reduce byproducts in piperidine-4-carbothioamide synthesis
Welcome to the technical support center for the synthesis of piperidine-4-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on strategies to minimize byproduct formation and maximize yield and purity.
I. Overview of Synthesis & Key Challenges
This compound is a critical building block in medicinal chemistry, notably serving as a precursor for various pharmaceutical agents.[1] The most prevalent synthetic route involves the conversion of 4-cyanopiperidine to the target thioamide. This transformation, while straightforward in principle, is fraught with potential pitfalls that can lead to the formation of persistent impurities, complicating purification and reducing overall yield.
The primary method for this conversion is the addition of a sulfur source, typically hydrogen sulfide (H₂S) or one of its salts, to the nitrile group, often facilitated by a base.[2][3] An alternative approach employs thionating agents like Lawesson's Reagent. Each method presents a unique set of challenges and byproduct profiles that must be carefully managed.
This guide provides a structured troubleshooting framework to address these issues directly.
General Synthesis Workflow
The typical synthesis path is a two-stage process, starting from piperidine-4-carboxamide. Understanding this entire workflow is crucial, as impurities from the first stage can impact the second.
References
Technical Support Center: Reaction Monitoring for the Synthesis of Piperidine-4-carbothioamide
Welcome to the technical support center for the synthesis and reaction monitoring of piperidine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) for monitoring this crucial reaction using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to confidently navigate the synthesis and ensure the integrity of your results.
I. Reaction Overview: Synthesis of this compound
The synthesis of this compound is a key step in the development of various therapeutic agents.[1][2] Two common synthetic routes are the thionation of piperidine-4-carboxamide and the reaction of 4-cyanopiperidine with a sulfur source.[3] This guide will focus on the latter, a widely used method involving the reaction of 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of base.[4][5]
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and monitoring of the this compound reaction.
TLC Analysis Troubleshooting
Question: My TLC plate shows significant streaking of the spots. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[6][7][8] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Compound Acidity/Basicity: Piperidine derivatives are basic, and this can cause interactions with the acidic silica gel on the TLC plate, resulting in streaking.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (0.1–2.0%) or a small percentage of ammonia in methanol (1–10%) added to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase.[6]
-
-
High Polarity of the Compound: The product, this compound, is a relatively polar compound and may streak if the mobile phase is not polar enough to effectively move it up the plate.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 1:1 mixture of ethyl acetate and hexanes, try a 2:1 or 3:1 mixture. You can also consider using a more polar solvent like methanol in small proportions in your mobile phase.[6]
-
Question: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
Answer: This can be a frustrating problem, but there are several potential reasons and solutions:
-
Non-UV Active Compounds: While many organic compounds are UV active, it's possible your starting material or product has poor UV absorbance.
-
Solution: Use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is often effective for piperidine derivatives and thioamides as it reacts with the amine and thioamide functional groups. Anisaldehyde or iodine stains can also be effective.[9]
-
-
Sample Concentration is Too Low: The concentration of your compounds in the spotted sample may be below the detection limit of your visualization method.[7]
-
Solvent Level in the Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of eluting up the plate.[7]
-
Solution: Always ensure the solvent level is below your spotting line.
-
Question: The Rf values of my starting material and product are very similar. How can I improve the separation?
Answer: Poor separation can make it difficult to monitor the reaction's progress. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: The key is to find a solvent system with the right polarity to differentiate between the nitrile starting material and the thioamide product.
-
Solution: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on separation. Trying different solvent systems altogether (e.g., dichloromethane/methanol vs. ethyl acetate/hexanes) can also be beneficial.
-
-
Use a Cospot: A cospot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same location.[10]
-
Solution: If the spots are truly overlapping, the cospot will appear as a single, potentially elongated spot. If there is slight separation, the cospot will look like a merged or "snowman" shaped spot, confirming the presence of both components.[11]
-
NMR Analysis Troubleshooting
Question: The baseline of my ¹H NMR spectrum is distorted. What could be the cause?
Answer: A distorted baseline can obscure signals and make integration difficult. Common causes include:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for your sample.
-
Solution: Re-shim the spectrometer. Modern NMR instruments have automated shimming routines that are usually very effective.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can broaden signals and distort the baseline.
-
Solution: Ensure your glassware is scrupulously clean. If the problem persists, you may need to filter your sample through a small plug of celite or silica.
-
Question: I am seeing broad peaks in my ¹H NMR spectrum for the product. Is this normal?
Answer: Broadening of NMR signals can be due to several factors:
-
Proton Exchange: The N-H protons of the piperidine ring and the -CSNH₂ protons of the thioamide can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange can lead to signal broadening.
-
Solution: Running the NMR in a scrupulously dry solvent can sometimes sharpen these signals. Adding a drop of D₂O to the NMR tube will cause the N-H protons to exchange with deuterium, leading to the disappearance of their signals, which can help in peak assignment.
-
-
Intermediate Rate Processes: The piperidine ring can undergo chair-chair interconversion. If this process is occurring at a rate comparable to the NMR timescale, it can lead to broadened signals.
-
Solution: Acquiring the spectrum at a different temperature (variable temperature NMR) can sometimes either sharpen the signals (by moving into the fast or slow exchange regime) or provide more information about the dynamic process.[12]
-
Question: The chemical shifts in my NMR spectrum don't match the literature values exactly. Should I be concerned?
Answer: Minor variations in chemical shifts are common and usually not a cause for concern.
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts.
-
Concentration and Temperature: Chemical shifts can also be slightly dependent on the sample concentration and the temperature at which the spectrum was acquired.
-
Solution: As long as the multiplicity (singlet, doublet, triplet, etc.) and the relative integration of the peaks are correct, and the shifts are within a reasonable range (typically ±0.05 ppm), the data is likely reliable.
-
III. Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
-
Plate Preparation: Obtain a silica gel TLC plate and gently draw a pencil line (the baseline) approximately 1 cm from the bottom. Mark three evenly spaced points on this line for spotting.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 4-cyanopiperidine hydrochloride in a suitable solvent (e.g., methanol).
-
Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dissolve it in a suitable solvent.
-
-
Spotting:
-
Using a capillary tube, spot the starting material on the leftmost mark.
-
Spot the reaction mixture on the rightmost mark.
-
Create a "cospot" by spotting the starting material and then the reaction mixture on the center mark.[10]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 10:1 DCM:MeOH). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a potassium permanganate stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is progressing.
Protocol 2: NMR Monitoring of this compound Synthesis
-
Sample Preparation: At desired time points, take an aliquot of the reaction mixture. Remove the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice as it can solubilize both the starting material and the product well.[4][14]
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
If desired, acquire a ¹³C NMR spectrum for more detailed structural information.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the starting material and the product. The relative integrals will give you an approximation of the reaction conversion.
-
Key spectral changes to monitor include the disappearance of the signals corresponding to the 4-cyanopiperidine and the appearance of new signals for the this compound, particularly the characteristic downfield signals for the thioamide protons.
-
IV. Data Presentation
Table 1: Typical TLC Data
| Compound | Typical Mobile Phase | Approximate Rf Value | Visualization |
| 4-Cyanopiperidine | 10:1 DCM:MeOH | 0.6 - 0.7 | KMnO₄ stain |
| This compound | 10:1 DCM:MeOH | 0.3 - 0.4 | UV (254 nm), KMnO₄ stain |
Note: Rf values are approximate and can vary based on the exact TLC plate, chamber saturation, and temperature.
Table 2: Expected ¹H and ¹³C NMR Data for this compound Hydrochloride in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C(S )-NH₂ | 9.49 (s, 1H), 9.37 (s, 1H) | 209.8 |
| Piperidine NH ₂⁺ | 9.03 (br s, 1H) | - |
| CH at C4 | 3.40 (br s, 1H) | 45.7 |
| CH ₂ at C2, C6 | 3.28 (m, 2H) | 42.5 |
| CH ₂ at C2, C6 | 2.81 (m, 2H) | 42.5 |
| CH ₂ at C3, C5 | 1.93 (m, 2H) | 28.2 |
| CH ₂ at C3, C5 | 1.82 (m, 2H) | 28.2 |
Data adapted from US Patent 10,093,626 B2.[4]
V. References
-
Process for preparing this compound hydrochloride. (US Patent 10,093,626 B2). Google Patents. --INVALID-LINK--
-
Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. --INVALID-LINK--
-
Troubleshooting for Thin Layer Chromatography. (2021-12-08). SiliCycle. --INVALID-LINK--
-
This compound | 112401-09-9. Benchchem. --INVALID-LINK--
-
Process for preparing this compound hydrochloride. (WO2016139165A1). Google Patents. --INVALID-LINK--
-
Piperidine. Wikipedia. --INVALID-LINK--
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. --INVALID-LINK--
-
Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. ResearchGate. --INVALID-LINK--
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. --INVALID-LINK--
-
Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
Preparation of this compound hydrochloride. (KR20170122783A). Google Patents. --INVALID-LINK--
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Bitesize Bio. --INVALID-LINK--
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. --INVALID-LINK--
-
Preparation of this compound. (KR102430612B1). Google Patents. --INVALID-LINK--
-
A novel method for heterocyclic amide–thioamide transformations. (2017-01-26). PMC - NIH. --INVALID-LINK--
-
Issues - Chemistry Teaching Labs. University of York. --INVALID-LINK--
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. --INVALID-LINK--
-
Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information. --INVALID-LINK--
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. --INVALID-LINK--
-
4-benzyl-N-(2,5-dimethylphenyl)-1-piperazinecarbothioamide - Optional[1H NMR] - Spectrum. SpectraBase. --INVALID-LINK--
-
TLC for amide synthesis. : r/OrganicChemistry. (2024-11-13). Reddit. --INVALID-LINK--
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). YouTube. --INVALID-LINK--
-
How To: Monitor by TLC. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. Canadian Science Publishing. --INVALID-LINK--
-
TLC for reaction monitoring #chemistry. (2024-09-18). YouTube. --INVALID-LINK--
-
Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. Benchchem. --INVALID-LINK--
-
Technical Support Center: Characterization of Thioamide Compounds. Benchchem. --INVALID-LINK--
-
Thioamide N–C(S) Activation. The Royal Society of Chemistry. --INVALID-LINK--
-
Lawesson's Reagent. Organic Chemistry Portal. --INVALID-LINK--
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021-04-09). ResearchGate. --INVALID-LINK--
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021-11-17). --INVALID-LINK--
-
Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. Benchchem. --INVALID-LINK--
-
Piperidine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent | Request PDF. (2025-08-06). ResearchGate. --INVALID-LINK--
-
Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry (RSC Publishing). --INVALID-LINK--
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021-04-09). Beilstein Journals. --INVALID-LINK--
References
- 1. KR20170122783A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 2. KR102430612B1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 5. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Validation of Piperidine-4-Carbothioamide Derivatives as Direct Inhibitors of a Clinically Validated Therapeutic Target
A Guide for Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel chemical scaffolds, using piperidine-4-carbothioamide derivatives targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) as a primary example. We will objectively compare this approach to established alternatives, supported by experimental data and detailed protocols, to provide researchers with a robust methodology for target validation and lead optimization.
Introduction: The Case for Direct InhA Inhibition
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The cornerstone of first-line TB therapy is isoniazid (INH), a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits InhA.[1][2] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for synthesizing the mycolic acids that form the core of the unique mycobacterial cell wall.[3][4] Inhibition of this pathway leads to cell lysis and bacterial death.[2]
The clinical validation of InhA as an effective drug target is therefore undisputed.[5][6] However, the efficacy of isoniazid is threatened by the global rise of multidrug-resistant TB (MDR-TB). A significant portion of INH resistance stems from mutations in the katG gene, which prevent the activation of the prodrug.[7][8] This circumvents the inhibition of InhA, rendering the drug ineffective even though the target itself remains susceptible.
This challenge has created an urgent need for direct InhA inhibitors—compounds that bind to and inhibit the enzyme without requiring prior activation by KatG.[8][9] Such molecules would be effective against many INH-resistant strains. The this compound scaffold represents a versatile template for designing such direct inhibitors.[10] This guide outlines the critical validation workflow for derivatives of this scaffold, comparing them against both the standard-of-care prodrug (Isoniazid) and other classes of direct inhibitors.
The Competitive Landscape: Scaffolds for InhA Inhibition
To validate a new chemical series, it is essential to benchmark its performance against existing chemical matter. For InhA, the competitive landscape includes both indirect and direct inhibitors.
| Inhibitor Class | Compound Example | Mechanism of Action | Key Advantage | Key Liability |
| Prodrug (Indirect) | Isoniazid (INH) | KatG-activated; forms INH-NAD adduct that inhibits InhA.[2] | Decades of clinical use and proven efficacy. | Ineffective against strains with katG mutations.[7] |
| Thiadiazoles | Compound I (Tricyclic) | Direct, competitive inhibitor of InhA.[11] | Potent, nanomolar inhibition of InhA.[11] | Lipophilic tetracyclic structures may pose ADME challenges. |
| Pyrrolidine Carboxamides | Genz-10850 | Direct inhibitor identified via HTS.[1][7] | Circumvents KatG-mediated resistance. | Can have complex Structure-Activity Relationships (SAR). |
| 4-Hydroxy-2-pyridones | NITD-916 | Binds to InhA in an NADH-dependent manner.[9] | Orally active with in vivo efficacy in mouse models.[9] | May require further optimization for potency. |
| Piperidine-4-carbothioamides | Hypothetical Lead | Proposed: Direct inhibition of InhA active site. | Potential for novel IP and improved drug-like properties. | Requires full validation workflow. |
Foundational Target Validation Workflow
Validating that a new chemical series acts through a specific target requires a multi-pronged approach. This workflow ensures that the observed antibacterial activity is a direct result of InhA inhibition.
References
- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Potency Analysis of Piperidine-4-Carbothioamide Derivatives as Novel Therapeutic Agents
Introduction: The Versatility of the Piperidine-4-Carbothioamide Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and favorable physicochemical properties make it an ideal building block for designing molecules that can effectively interact with a wide array of biological targets. Within this class, derivatives of this compound are emerging as a particularly promising area of investigation.
This guide provides a comparative analysis of the potency of various this compound derivatives and their closely related analogues. The strategic replacement of an oxygen atom in the more common carboxamide structure with sulfur to form a carbothioamide (or thioamide) can significantly alter a compound's electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability. This isosteric replacement has, in some cases, led to enhanced biological potency and the ability to overcome resistance mechanisms observed with amide-based drugs.[2] We will explore the diverse therapeutic potential of these compounds, from antimicrobial to neuroprotective applications, by examining their mechanisms of action, comparing their potencies with quantitative data, and detailing the experimental methodologies used for their evaluation.
Mechanisms of Action & Key Biological Targets
The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate various enzymatic pathways.[2] While research into the thioamide variants is still expanding, extensive studies on their piperidine-4-carboxamide analogues provide a strong foundation for understanding their likely mechanisms. Key targets include bacterial enzymes essential for survival and enzymes implicated in neurodegenerative diseases.
Inhibition of Bacterial DNA Gyrase
A critical mechanism of action for piperidine-based compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[3] Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of mycobacterial DNA gyrase inhibitors.[3][4] These compounds are believed to function as non-fluoroquinolone DNA gyrase poisons, binding to the enzyme-DNA complex and stabilizing the single-strand DNA breaks, which ultimately leads to bacterial cell death.[4] The demonstrated efficacy of P4Cs against Mycobacterium abscessus, an intrinsically multidrug-resistant pathogen, underscores the potential of this scaffold in developing new antibacterial agents.[3][4] Given the enhanced activity often seen with thioamide substitution, piperidine-4-carbothioamides represent a logical next step for developing more potent DNA gyrase inhibitors.[2]
Comparative Potency of Piperidine Derivatives
The potency of piperidine derivatives is highly dependent on the specific substitutions made to the core scaffold. Different functional groups can optimize binding to various targets, leading to a wide range of biological activities. The following table summarizes the potency of selected this compound derivatives and their benchmark carboxamide analogues against several key targets.
| Compound Class | Specific Derivative / Compound | Target | Potency Metric | Value | Reference |
| Piperidine-4-Carboxamide | MMV688844 (844) | M. abscessus DNA Gyrase | MIC | 12.5 µM | [4] |
| Piperidine-4-Carboxamide | 844-TFM | M. abscessus DNA Gyrase | MIC | 1.5 µM | [4] |
| Piperidine-4-Carboxamide | 844-TFM | M. abscessus DNA Gyrase | IC₅₀ | 1.5 µM | [4] |
| Piperidine-4-Carboxamide | Compound 16g | CCR5 Receptor | IC₅₀ | 25.73 nM | [5] |
| Piperidine-4-Carboxamide | Compound 16i | CCR5 Receptor | IC₅₀ | 25.53 nM | [5] |
| Piperidine-4-Carboxamide | Keto amide 11j | µ-Calpain | Kᵢ | 9 nM | [6] |
| Piperidine-4-Carboxamide | Tetrahydroquinoline 2k | σ₁ Receptor | Kᵢ | 3.7 nM | [7] |
| Piperidine Carbothioamide | N-(1-adamantyl)piperidine-1-carbothioamide | S. aureus, B. subtilis | Activity | Moderate to Weak | [8] |
| Quinoline Carbothioamide | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | IC₅₀ | 9.68 µM | [9] |
| Quinoline Carbothioamide | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BChE) | IC₅₀ | 11.59 µM | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Antimicrobial Activity: For piperidine-4-carboxamides targeting DNA gyrase, the addition of a trifluoromethyl group to the phenyl moiety (compound 844-TFM) increased potency nearly tenfold compared to the parent compound (844).[4] In the case of N-substituted carbothioamides, the incorporation of a bulky, lipophilic adamantane group confers antimicrobial activity, though its potency against Gram-positive bacteria was noted to be lower than corresponding morpholine and pyrrolidine analogues.[8]
-
Cholinesterase Inhibition: In a series of quinoline thiosemicarbazones incorporating a piperidine moiety, the substitution pattern on the N-phenyl ring was critical for inhibitory activity. A 3-chlorophenyl substituent resulted in the most potent dual inhibitor of both AChE and BChE, with IC₅₀ values of 9.68 µM and 11.59 µM, respectively.[9]
-
Anti-HIV Activity: For piperidine-4-carboxamide derivatives acting as CCR5 inhibitors, specific substitutions designed to fit a 'Y shape' pharmacophore model led to compounds (16g and 16i) with inhibitory activity equivalent to the positive control, maraviroc (IC₅₀ ≈ 25 nM).[5]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
To provide a practical context for potency evaluation, this section details a standardized protocol for determining the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE). This colorimetric assay is a reliable and widely used method in drug discovery.[1]
Causality and Principle
This assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm. An inhibitor will slow this rate, and the concentration required to reduce the rate by 50% is the IC₅₀ value, a key measure of potency.[1]
Reagents and Materials
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel
-
Test this compound derivative (dissolved in DMSO)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure
-
Prepare Reagent Solutions: Prepare fresh solutions of ATCI and DTNB in the Tris-HCl buffer.
-
Serial Dilutions: Prepare a series of dilutions of the test compound in DMSO, and then further dilute in the buffer to achieve the final desired concentrations for the assay.
-
Plate Loading: To each well of a 96-well plate, add:
-
25 µL of the test compound dilution (or buffer for control, buffer with DMSO for vehicle control).
-
50 µL of Tris-HCl buffer (pH 8.0).
-
25 µL of the AChE enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the DTNB solution to each well, followed by 25 µL of the ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each concentration by calculating the change in absorbance over time (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (V_control - V_sample) / V_control ] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Conclusion and Future Outlook
The comparative analysis reveals that this compound derivatives and their structural analogues are a rich source of potent modulators for diverse biological targets. While the piperidine-4-carboxamides have been more extensively studied and have demonstrated nanomolar efficacy against targets like CCR5 and µ-calpain, the emerging data on carbothioamide derivatives shows significant promise.[5][6] Their activity as cholinesterase inhibitors and the established potential of the core scaffold against challenging bacterial targets like M. abscessus DNA gyrase highlight clear avenues for future research.[4][9]
The key takeaway for drug development professionals is that the thioamide moiety is a powerful tool for chemical modification that can enhance potency and fine-tune the pharmacological profile of the piperidine scaffold. Future efforts should focus on systematic structure-activity relationship studies of piperidine-4-carbothioamides to optimize their selectivity and potency, potentially leading to the development of next-generation therapeutics for infectious diseases, neurodegenerative disorders, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of piperidine-4-carbothioamide synthetic routes
An Expert's Guide to the Synthesis of Piperidine-4-carbothioamide: A Head-to-Head Comparison of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone building block in modern medicinal chemistry, serving as a versatile intermediate for a multitude of pharmacologically active agents. The efficiency and scalability of its synthesis can profoundly impact the timeline and cost-effectiveness of drug discovery programs. This guide provides a detailed, head-to-head comparison of the principal synthetic routes to this critical scaffold. We will dissect the mechanistic underpinnings, operational parameters, and relative merits of each approach, from classic nitrile-based methods to direct thionation strategies. Supported by experimental data and authoritative references, this document is designed to empower chemical researchers and process chemists to select the optimal synthetic strategy tailored to their specific laboratory or manufacturing needs.
Introduction: The Strategic Value of the this compound Moiety
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties and its ability to act as a versatile scaffold for exploring three-dimensional chemical space.[1] The introduction of a carbothioamide functional group at the 4-position furnishes a key handle for further chemical elaboration, most notably in the construction of thiazole-containing compounds via the Hantzsch thiazole synthesis.[2] Consequently, this compound is a crucial precursor for active pharmaceutical ingredients (APIs) across various therapeutic areas.[2][3] The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide will critically evaluate the most prevalent synthetic methodologies.
Route 1: The Classical Pathway via 4-Cyanopiperidine
This long-established, two-step route begins with the readily available 4-cyanopiperidine. The core transformation involves the addition of a sulfur source across the carbon-nitrogen triple bond of the nitrile.
Mechanistic Rationale and Experimental Considerations
The conversion of a nitrile to a primary thioamide is typically achieved via the addition of hydrogen sulfide (H₂S) or one of its salts (e.g., NaSH, aqueous ammonium sulfide).[2] The reaction is often facilitated by a base, such as ammonia, pyridine, or triethylamine, which generates the nucleophilic hydrosulfide anion (HS⁻).[2] However, recent process improvements have demonstrated that the reaction can proceed in high yield in various solvents, including alcohols like n-butanol, without the need for an additional base, thereby simplifying the procedure and reducing waste streams.[4][5] The reaction is typically conducted under pressure in a sealed vessel to maintain a sufficient concentration of the gaseous H₂S reactant.[4][5]
For syntheses requiring a protected piperidine nitrogen, an initial N-protection step (e.g., with Boc anhydride) is standard practice to prevent side reactions and enhance solubility in organic solvents.
Detailed Experimental Protocol (Based on Unprotected Piperidine)
-
Charging the Reactor: In a pressure-rated reaction vessel, suspend 4-cyanopiperidine (1.0 eq) in a suitable solvent such as n-butanol (approx. 5-10 volumes).[4][5]
-
Introduction of H₂S: Cool the vessel and introduce hydrogen sulfide (H₂S) gas to the desired pressure (e.g., 2-5 bar). (Critical Safety Note: Hydrogen sulfide is an extremely toxic, flammable gas. This operation must be performed in a specialized, well-ventilated fume hood or enclosed reactor system with appropriate safety monitoring and scrubbing capabilities.)
-
Reaction: Heat the sealed vessel to 60-80 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC).
-
Work-up and Isolation: After cooling the reactor and safely venting the excess H₂S, the product often crystallizes directly from the reaction mixture. The solid product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.[4][5] This method has been reported to produce the target compound in 90% yield and 97% purity.[4][5]
Visualization of the Workflow
Caption: Synthesis of this compound from 4-cyanopiperidine.
Route 2: The Direct Thionation of Piperidine-4-carboxamide
This route offers a more convergent and often more practical alternative by directly converting the corresponding primary amide, piperidine-4-carboxamide, into the thioamide. This approach avoids the handling of highly toxic cyanide precursors and the often harsh conditions required for nitrile formation from amides.
Mechanistic Insights and Reagent Selection
The direct thionation of a carbonyl group is most effectively achieved using phosphorus-based sulfur-transfer reagents. While phosphorus pentasulfide (P₄S₁₀) is the historical reagent, it often requires harsh conditions and can lead to side products due to its low solubility.[6] The preferred modern reagent is Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[7][8]
LR is significantly more soluble in organic solvents and generally provides higher yields of the desired thioamide under milder conditions.[7][8] The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate from the reaction of the amide carbonyl with LR, which then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide.[7]
Detailed Experimental Protocol
-
Reactant Setup: To a solution or suspension of piperidine-4-carboxamide (1.0 eq) in an inert, high-boiling solvent (e.g., toluene, dioxane, or xylene), add Lawesson's Reagent (0.5-0.6 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours. The reaction progress can be monitored by TLC or LCMS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude residue contains the product and phosphorus-containing byproducts. Purification is typically achieved by silica gel column chromatography to afford the pure this compound. Mechanochemical (ball-milling) methods have also been developed for thioamide synthesis using Lawesson's reagent, offering a solvent-free alternative.[9][10]
Visualization of the Pathway
Caption: Direct thionation of piperidine-4-carboxamide using Lawesson's Reagent.
Route 3: Multicomponent and Alternative Strategies
For rapid analog synthesis and structural diversification, multicomponent reactions (MCRs) present an elegant and atom-economical approach.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that forms a thioamide from a ketone, an amine, and elemental sulfur.[11][12][13] In this context, a protected 4-piperidone could serve as the ketone component, reacting with an amine (e.g., morpholine, which is commonly used) and sulfur, typically with heating.[14] The reaction proceeds through a complex mechanism involving enamine formation, thiation, and rearrangement to migrate the carbonyl (as a thioamide) to the end of an alkyl chain.[12][13]
While highly effective for aryl alkyl ketones, its application for the direct synthesis of this compound is less documented and may be lower yielding compared to the more established routes. However, it remains a valuable strategy for generating libraries of substituted thioamides from diverse ketone and amine inputs.[15]
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Route 1: Via 4-Cyanopiperidine | Route 2: Direct Thionation of Amide | Route 3: Willgerodt-Kindler MCR |
| Starting Material | 4-Cyanopiperidine | Piperidine-4-carboxamide | 4-Piperidone derivative, Amine, Sulfur |
| Key Reagents | Hydrogen Sulfide (H₂S) | Lawesson's Reagent (or P₄S₁₀) | Elemental Sulfur, Secondary Amine |
| Reported Yield | High (up to 90-91%)[4][5][16] | Generally Good to High | Variable, often moderate[14] |
| Scalability | Challenging due to H₂S handling | Good; amenable to large scale | Moderate; can be sensitive to conditions |
| Safety Concerns | Extreme. H₂S is highly toxic. | Moderate. LR is an irritant. | Moderate. High temperatures, sulfur. |
| Work-up/Purification | Simple filtration of product | Column chromatography required | Column chromatography often required |
| Atom Economy | Good | Moderate | Excellent |
| Generality | Specific to nitrile precursors | Broadly applicable to amides | Versatile for ketone/amine inputs |
Senior Scientist's Recommendation
The choice of synthetic route is contingent on the specific goals and constraints of the project.
-
For Large-Scale Manufacturing and Process Chemistry: Route 1 (Via 4-Cyanopiperidine) , despite its significant safety challenges, is a proven, high-yielding process that results in a product that can often be isolated by simple crystallization without chromatography.[4][5] This makes it highly attractive from a process efficiency standpoint, provided the necessary engineering controls for handling H₂S are in place.
-
For Bench-Scale Synthesis and Medicinal Chemistry: Route 2 (Direct Thionation) is the recommended approach. It avoids the use of a highly toxic gas and starts from a readily available amide. The use of Lawesson's reagent is reliable and the procedure is straightforward for any competent laboratory chemist.[7][8] The need for chromatographic purification is a minor drawback on a smaller scale.
-
For Discovery and Library Synthesis: Route 3 (Willgerodt-Kindler MCR) offers the most flexibility for rapidly creating a diverse set of analogs from various ketone and amine building blocks. While it may not be the optimal route for the parent compound, its power lies in its convergent and diversity-oriented nature.[15]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10093626B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 3. KR20170122783A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 4. US9790182B2 - Preparation of this compound - Google Patents [patents.google.com]
- 5. EP3154942A1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 11. synarchive.com [synarchive.com]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Piperidine-4-carbothioamide Analogs as Novel Inhibitors of Mycobacterium abscessus DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for validating the inhibitory potential of piperidine-4-carbothioamide and its analogs, specifically focusing on their activity against DNA gyrase from Mycobacterium abscessus. As drug resistance in nontuberculous mycobacteria (NTM) presents a growing public health challenge, the need for novel therapeutics with well-defined mechanisms of action is paramount. Here, we move beyond rote protocol recitation to deliver a strategic guide grounded in scientific causality, enabling your research to produce a robust, self-validating, and comparative dataset.
The Rationale: Targeting DNA Gyrase in M. abscessus with a Novel Scaffold
Mycobacterium abscessus is an intrinsically multidrug-resistant pathogen, rendering many conventional antibiotics ineffective.[1] Its DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[2] This makes it a clinically validated and highly attractive target for new antibacterial agents.[1]
The piperidine-4-carboxamide scaffold, a close structural analog to the carbothioamide, has recently emerged as a promising new class of mycobacterial DNA gyrase inhibitors.[1][2] Unlike fluoroquinolones, which are fraught with resistance issues, these novel inhibitors may offer an alternative mechanism of engagement. This guide will use the well-characterized piperidine-4-carboxamide, MMV688844, and its potent analog, 844-TFM, as exemplars to lay out a comprehensive validation workflow. We will objectively compare their performance against established and emerging inhibitors: the fluoroquinolone Moxifloxacin and the novel benzimidazole SPR719 .
The Validation Funnel: From Biochemical Potency to Cellular Activity
A rigorous validation process is not a single experiment but a logical progression of assays designed to build confidence in a compound's on-target activity and therapeutic potential. Each step addresses a critical question, from direct enzyme inhibition to activity in a cellular context.
References
A Researcher's Guide to Target Engagement Assays for Piperidine-4-Carbothioamide Compounds: A Comparative Analysis
As a Senior Application Scientist, I've seen countless promising compounds, rich in novel chemistry, fall short at the preclinical stage. A frequent culprit is the ambiguity surrounding the molecule's true mechanism of action. For scaffolds like piperidine-4-carbothioamide, which are prevalent in modern drug discovery due to their versatile biological activities, confirming direct interaction with the intended protein target is not just a validation step—it is the very foundation of a successful drug development program.[1][2]
This guide provides an in-depth comparison of two powerful, yet fundamentally different, target engagement methodologies: the Cellular Thermal Shift Assay (CETSA) and Microscale Thermophoresis (MST) . Our goal is not to declare a single "best" method, but to illuminate the strategic advantages of each, enabling you to make informed decisions that align with your research objectives. We will delve into the causality behind experimental choices, provide actionable protocols, and demonstrate how these techniques can be used synergistically to build a compelling target engagement dossier for your piperidine compounds.
Part 1: The In-Cellulo Veritas: Cellular Thermal Shift Assay (CETSA)
The ultimate proof of a compound's utility is its ability to engage its target within the complex, dynamic environment of a living cell. Biochemical assays using purified proteins are essential, but they cannot account for factors like cell permeability, intracellular metabolism, or engagement with the target in its native conformational state and with its natural binding partners. CETSA directly addresses this by measuring target engagement in intact cells or cell lysates.[3][4][5][6]
The Principle: Ligand-Induced Thermal Stabilization
The core principle of CETSA is elegantly simple: when a small molecule binds to its protein target, it typically stabilizes the protein's structure.[7][8] This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A compound that engages its target will result in more soluble protein at higher temperatures compared to the vehicle control—a "thermal shift."[9][10]
Experimental Workflow: CETSA
The CETSA workflow is a logical sequence designed to isolate the effect of compound binding on protein thermal stability.
Caption: CETSA workflow for determining target engagement in cells.
Detailed Protocol: Western Blot-Based CETSA
This protocol provides a self-validating system by comparing the thermal profile of the target protein in the presence and absence of the this compound compound.
-
Cell Preparation: Seed cells (e.g., HEK293T) in a suitable format (e.g., T75 flasks) and grow to ~80% confluency. This density ensures healthy, logarithmically growing cells.[9]
-
Compound Treatment: Treat cells with the desired concentration of your piperidine compound or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: Harvest cells by trypsinization, quench with media, and wash twice with PBS. Resuspend the final cell pellet in PBS containing protease inhibitors to a concentration of ~10 million cells/mL.[9]
-
Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Using a PCR thermocycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein stability.
-
Separation of Soluble Fraction: To separate the soluble proteins from the heat-induced precipitate, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein. Quantify the band intensities and plot them as a percentage of the non-heated (40°C) control for both vehicle and compound-treated samples. The resulting "melt curve" for the compound-treated sample should be right-shifted compared to the vehicle control if target engagement has occurred.
Part 2: The In-Vitro Quantitation: Microscale Thermophoresis (MST)
While CETSA confirms engagement in a cellular context, a robust drug discovery campaign requires quantitative data to build structure-activity relationships (SAR). Microscale Thermophoresis (MST) is a powerful biophysical technique that excels at providing high-quality binding affinity data (Kd) with minimal sample consumption.[11][12]
The Principle: Binding-Induced Change in Molecular Motion
MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[13] This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell. When a small molecule ligand (your piperidine compound) binds to a larger target protein, it alters these properties, leading to a change in the protein's thermophoretic mobility. By fluorescently labeling the target protein, this change can be precisely quantified. A titration experiment, where a constant concentration of labeled protein is mixed with serial dilutions of the ligand, allows for the determination of the binding affinity (dissociation constant, Kd).[12]
Experimental Workflow: MST
The MST workflow is designed for precise titration and measurement to derive a quantitative binding affinity.
Caption: MST workflow for determining binding affinity (Kd).
Detailed Protocol: MST for Kd Determination
This protocol is designed to ensure a robust and reproducible measurement of the binding affinity between your compound and its target.
-
Protein Labeling: Covalently label your purified target protein with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol. The key is to achieve a low labeling ratio (e.g., 1 dye molecule per protein) to avoid altering the protein's binding properties. Remove excess dye using a desalting column.
-
Assay Buffer Optimization: This is a critical step. Test various buffer conditions (pH, salt concentration) to ensure your protein is stable and does not aggregate. The final assay buffer should be one in which the protein yields a stable fluorescence signal.
-
Compound Preparation: Prepare a 16-point, 2-fold serial dilution of your this compound compound in the optimized assay buffer. The highest concentration should be at least 100-fold higher than the expected Kd to ensure saturation.
-
Binding Reaction: Mix the compound dilutions with a constant concentration of the fluorescently labeled target protein. The protein concentration should be well below the expected Kd (ideally in the low nM range) for accurate Kd determination. Incubate at room temperature for 10-15 minutes to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into the hydrophilic or hydrophobic capillaries as recommended by the instrument manufacturer (NanoTemper Technologies).
-
MST Measurement: Place the capillaries in the MST instrument. The instrument will apply a precise IR laser to induce a temperature gradient and record the change in fluorescence over time.
-
Data Analysis: The instrument software will calculate the change in normalized fluorescence (ΔFnorm). Plot these values against the logarithm of the compound concentration. Fit the resulting sigmoidal curve to the law of mass action to derive the dissociation constant (Kd).[12] A good dataset will show a clear binding curve with well-defined plateaus.
Part 3: Head-to-Head Comparison & Synergistic Application
Choosing the right assay depends entirely on the question you are asking. CETSA and MST are not competitors; they are complementary tools that, when used together, provide a powerful, multi-faceted confirmation of target engagement.
Comparison Guide: CETSA vs. MST
| Feature | Cellular Thermal Shift Assay (CETSA) | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Ligand-induced change in the thermophoretic movement of the target.[13] |
| Environment | Cellular (intact cells or lysates); physiologically relevant.[3] | In-vitro (purified components in buffer); controlled environment. |
| Data Output | Qualitative (shift/no shift) or semi-quantitative (EC50 from ITDRF-CETSA). | Quantitative (dissociation constant, Kd); high precision.[12] |
| Throughput | Low to medium (Western Blot); higher with reporter-based systems.[9] | Medium to high; suitable for screening campaigns.[11][14] |
| Compound Labeling | Not required. | Not required. |
| Protein Requirement | Endogenous protein levels in cells. Requires a specific antibody. | Purified protein required. Typically needs fluorescent labeling. |
| Sample Consumption | High (millions of cells per curve). | Very low (µg of protein per experiment).[11] |
| Key Advantage | Confirms target engagement in a native cellular context. | Provides precise, quantitative binding affinity for SAR studies. |
| Key Limitation | Indirect readout of binding; can be low throughput. | Requires purified, stable protein; sensitive to buffer conditions. |
A Synergistic Strategy
For a comprehensive validation of a this compound compound series, a dual-pronged approach is highly recommended:
-
Primary Screen & SAR with MST: Use MST as your primary engine for screening compounds and generating the quantitative Kd data needed to build a robust Structure-Activity Relationship. Its high throughput and low sample consumption make it ideal for this phase.[14][15]
-
Cellular Validation with CETSA: For key compounds—such as the series lead and important analogs (including negative controls)—use CETSA to confirm that the binding observed in vitro translates to target engagement in a cellular environment. A positive CETSA result provides strong evidence that your compound is cell-permeable and can find and bind its target amidst the complexity of the cell.[3][10]
This integrated approach leverages the quantitative power of MST and the physiological relevance of CETSA, creating a scientifically rigorous and compelling data package that de-risks your project as it moves toward more complex biological models.
References
- 1. This compound | 112401-09-9 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 14. An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. domainex.co.uk [domainex.co.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Piperidine-4-carbothioamide
For researchers and professionals in the vanguard of drug development, the synthesis and handling of novel chemical entities are daily realities. Piperidine-4-carbothioamide, a heterocyclic compound featuring both a piperidine ring and a thioamide group, represents a class of molecules with significant potential in medicinal chemistry. However, its potential benefits are intrinsically linked to the responsible management of its lifecycle within the laboratory, culminating in its safe and compliant disposal.
This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the proper disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and the ethical conduct of scientific research. We will explore the "why" behind each step, ensuring that every action is understood as part of a cohesive, self-validating safety system.
Core Hazard Profile: Understanding the Risks
Before any handling or disposal can be considered, a thorough understanding of the compound's intrinsic hazards is paramount. The disposal protocol is directly derived from this hazard profile. This compound is not a benign substance; its primary risks, as defined by the Globally Harmonized System (GHS), necessitate its classification as hazardous waste.[1]
The principle of ALARA (As Low As Reasonably Achievable) must be applied at all times. Given that many novel compounds have not been fully investigated for long-term effects like carcinogenicity, and related compounds in the thioamide class may carry such risks, treating this compound with the highest degree of caution is a prudent and scientifically defensible position.[2][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | Hazard Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed | 💀 | Danger |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation | ❗ | Warning |
| Hazardous to the Aquatic Environment, Long-term (Category 3) | H412 | Harmful to aquatic life with long lasting effects | (None) | (None) |
Data synthesized from PubChem and commercial supplier safety information.[1]
Pre-Disposal Operations: Waste Segregation and Containment
The foundation of safe disposal is laid long before the waste leaves the laboratory. Proper segregation and containment are non-negotiable steps that prevent dangerous chemical reactions and ensure the waste stream is correctly identified for final disposal.
Causality: Segregating this compound waste from other chemical streams, particularly strong acids and oxidizing agents, is critical to prevent exothermic reactions or the generation of toxic gases.[4][5] The use of dedicated, clearly labeled waste containers is the most effective method to prevent such inadvertent mixing.
Protocol for Waste Collection:
-
Designate a Waste Container: Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, vapor-tight lid. The original product container is often the best choice for storing waste.[6]
-
Solid Waste Collection:
-
Collect unadulterated this compound powder, residues, and contaminated consumables (e.g., weighing papers, gloves, pipette tips) in this designated solid waste container.
-
Do not mix with other chemical wastes.
-
-
Liquid Waste Collection:
-
For solutions containing this compound, use a designated, compatible liquid waste container.
-
The container must be labeled with the full chemical name of all components and their approximate concentrations.
-
-
Labeling: Immediately upon designating the container, affix a hazardous waste label. Clearly write "Hazardous Waste," the full chemical name "this compound," and list all other constituents if it is a mixed waste stream. Ensure the appropriate hazard pictograms are visible.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of spills or breakage.[7]
Step-by-Step Final Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [5][6] Doing so would violate environmental regulations and pose a significant risk to aquatic ecosystems and wastewater treatment infrastructure.[1]
-
Waste Characterization: Based on its high acute toxicity, this compound waste is classified as hazardous. This determination is the responsibility of the waste generator (the researcher or institution).[8]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup. The EHS team is trained to handle, transport, and document hazardous waste in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
-
Container Decontamination (Triple Rinse Protocol): Empty containers that held pure this compound must be managed as hazardous waste themselves. Due to the compound's high toxicity, it is best practice to treat it as an "acutely hazardous" or "P-listed" waste for the purposes of container disposal.[10]
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.
-
Crucially, collect all three rinsates and add them to your hazardous liquid waste container. [6][10] This rinsate is considered hazardous waste.
-
Once triple-rinsed, deface or remove the original label, mark the container as "Empty," and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[7]
-
-
Maintain Documentation: Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is essential for regulatory compliance and laboratory safety audits.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Spill Response Workflow
References
- 1. This compound | C6H12N2S | CID 28063559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. nswai.org [nswai.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
